4-(Furan-2-yl)pyridine-2-carboxylic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(furan-2-yl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-6-7(3-4-11-8)9-2-1-5-14-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTFEZNAJOTLAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901280705 | |
| Record name | 4-(2-Furanyl)-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901280705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-24-4 | |
| Record name | 4-(2-Furanyl)-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Furanyl)-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901280705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Solubility Profile of 4-(Furan-2-yl)pyridine-2-carboxylic Acid in Organic Solvents: A Methodological and Interpretive Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Theoretical Framework: Predicting Solubility Behavior
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process governed by the free energy change of solution. This process involves overcoming the solute-solute interactions within the crystal lattice and forming new solute-solvent interactions. The adage "like dissolves like" provides a foundational, qualitative predictor of solubility based on polarity and intermolecular forces.
Molecular Structure Analysis of 4-(Furan-2-yl)pyridine-2-carboxylic Acid
A critical examination of the molecule's structure is the first step in predicting its solubility characteristics.[2]
-
Polar Functional Groups: The molecule possesses a carboxylic acid (-COOH) group and a pyridine nitrogen .
-
The carboxylic acid is a strong hydrogen bond donor and acceptor. Its presence suggests potential solubility in polar protic solvents (e.g., alcohols, water) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).
-
The pyridine nitrogen acts as a hydrogen bond acceptor, further enhancing affinity for protic solvents.[3]
-
-
Aromatic System: The furan and pyridine rings constitute a larger, relatively non-polar aromatic system. This part of the molecule will favor interactions with less polar or moderately polar organic solvents through van der Waals forces and π-π stacking.
-
Overall Polarity: The combination of highly polar functional groups and a significant non-polar scaffold suggests that this compound will exhibit a nuanced solubility profile, likely showing moderate to good solubility in a range of polar organic solvents, but poor solubility in non-polar aliphatic solvents like hexane.
Influence of Solvent Properties
The choice of solvent is paramount. Solvents are broadly classified based on their polarity and their ability to donate or accept hydrogen bonds.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the carboxylic acid and pyridine moieties, making them strong candidates for achieving high solubility. Studies on the closely related picolinic acid (pyridine-2-carboxylic acid) show it is highly soluble in water and ethanol.[4]
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone, THF): These solvents are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds, though they can accept them. They are likely to be effective solvents. For comparison, nicotinic acid's solubility is highest in DMSO, followed by ethanol and water, and lowest in acetonitrile.[5]
-
Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack significant polarity and hydrogen bonding capability. They are unlikely to overcome the strong intermolecular forces (especially hydrogen bonding) in the crystal lattice of the solute and are predicted to be poor solvents. Data for furan-2-carboxylic acid confirms this trend, showing very low solubility in hexane and toluene.[6]
Experimental Determination of Equilibrium Solubility
A robust experimental design is critical for generating reliable data. The equilibrium shake-flask method is a widely accepted and recommended standard for determining the solubility of active pharmaceutical ingredients (APIs).[7]
Proposed Solvents for Screening
Based on the theoretical analysis, the following solvents are recommended for a comprehensive initial screening, covering a range of polarities and functionalities.
| Solvent Class | Recommended Solvents | Rationale |
| Polar Protic | Methanol, Ethanol | Strong hydrogen bonding capability, expected to be excellent solvents. |
| Polar Aprotic | Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO) | Varying polarity and hydrogen bond accepting strength, common in chemical processes. |
| Moderately Polar | Ethyl Acetate, Tetrahydrofuran (THF) | Bridge the gap between highly polar and non-polar solvents. |
| Non-Polar | Toluene, n-Heptane | Establish the lower limit of solubility and confirm the polar nature of the solute. |
Detailed Experimental Protocol: Shake-Flask Method
This protocol is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is reached and accurately measured.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or sealed flasks (e.g., 20 mL)
-
Orbital shaker with temperature control[7]
-
Syringe filters (e.g., 0.22 µm PTFE or nylon, check for solvent compatibility)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Protocol Steps:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately add a known volume (e.g., 5 or 10 mL) of each selected solvent to the corresponding vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for pharmaceutical relevance) and agitation speed (e.g., 150 rpm).[7] Allow the mixtures to equilibrate for a sufficient period. A minimum of 24 hours is recommended, with 48-72 hours being preferable to ensure equilibrium is reached.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilution & Analysis: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method. Analyze the concentration of the diluted sample using a validated HPLC-UV method.[8][9]
-
Solid Phase Characterization: After sampling, recover the remaining solid from the vials. Dry the solid and analyze it using Powder X-ray Diffraction (PXRD) and/or Differential Scanning Calorimetry (DSC). This crucial step verifies if the solid form has changed (e.g., transformed into a different polymorph or a solvate) during the experiment.[10]
Workflow for Solubility Determination
Caption: Experimental workflow for equilibrium solubility determination.
Data Interpretation and Profile Construction
The quantitative results from the HPLC analysis, combined with the solid-state characterization, provide a complete picture of the solubility profile.
Quantitative Data Summary
The results should be compiled into a clear, structured table. This allows for easy comparison across different solvents.
Table 1: Example Solubility Data for this compound at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Molar Solubility (x) | Observations |
| Methanol | Polar Protic | e.g., 55.2 | e.g., 0.292 | e.g., 0.0116 | Clear solution |
| Ethanol | Polar Protic | e.g., 38.1 | e.g., 0.201 | e.g., 0.0117 | Clear solution |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | e.g., 150.0 | e.g., 0.793 | e.g., 0.0578 | Clear solution |
| Acetonitrile | Polar Aprotic | e.g., 5.4 | e.g., 0.029 | e.g., 0.0015 | Clear solution |
| Ethyl Acetate | Moderately Polar | e.g., 2.1 | e.g., 0.011 | e.g., 0.0011 | Clear solution |
| Toluene | Non-Polar | e.g., <0.1 | e.g., <0.0005 | e.g., <0.00005 | Solid remains |
| n-Heptane | Non-Polar | e.g., <0.1 | e.g., <0.0005 | e.g., <0.00009 | Solid remains |
| (Note: Data are hypothetical and for illustrative purposes only.) |
Building the Solubility Profile
The data in the table constitutes the solubility profile. Key insights can be drawn by observing the trends:
-
High Solubility: The compound is expected to be highly soluble in polar solvents, particularly those with strong hydrogen bonding capabilities like DMSO and methanol.
-
Moderate Solubility: Solvents of intermediate polarity may show moderate solubility.
-
Low Solubility: Non-polar solvents are expected to be poor solvents.
This profile is invaluable for selecting appropriate solvents for reactions, purifications (crystallization), and for the initial stages of formulation development, where dissolving the API is often a primary goal.[11]
Logical Relationships in Solubility
Caption: Factors influencing the solubility of the target compound.
Conclusion
While specific experimental data for this compound is not published, a robust solubility profile can be readily established through a systematic approach. By combining a theoretical analysis of its molecular structure with the standardized shake-flask experimental method, researchers can generate the critical data needed for informed decision-making in chemical process development and pharmaceutical sciences. The interpretation of this profile, supported by solid-state analysis, provides a foundational understanding of the compound's behavior, mitigating risks associated with poor solubility and accelerating the development timeline.
References
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. Industrial & Engineering Chemistry Research.
- Toward Physics-Based Solubility Computation for Pharmaceuticals to Rival Informatics.
- Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)
- Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed.
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- Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determin
- Annex 4 - Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms.
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- Method Development & Method Validation for Solubility and Dissolution Curves.
- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs.
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- Pyridine - Solubility of Things. Solubilityofthings.com.
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- Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents.
- Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of W
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Electronic properties of 4-(Furan-2-yl)pyridine-2-carboxylic Acid as a ligand
An In-Depth Technical Guide to the Electronic Properties of 4-(Furan-2-yl)pyridine-2-carboxylic Acid as a Ligand
Abstract
This compound (F-PyCA) is a heterocyclic compound featuring a furan ring appended to a pyridine-2-carboxylic acid backbone. This unique combination of an electron-rich furan moiety and an electron-deficient pyridine ring, coupled with the chelating potential of the carboxylic acid and pyridine nitrogen, makes F-PyCA a highly versatile ligand. This guide provides a comprehensive overview of the synthesis, electronic structure, and coordination chemistry of F-PyCA. It is intended for researchers in materials science and drug development, offering insights into the ligand's potential for creating novel metal complexes with tailored photophysical and biological properties.
Introduction: A Ligand of Bimodal Electronic Character
The rational design of ligands is paramount in the development of functional coordination complexes. This compound (F-PyCA) emerges as a compelling candidate for such endeavors. Its structure is a deliberate amalgamation of distinct electronic domains:
-
The Pyridine-2-Carboxylic Acid Moiety : This well-established chelating group readily forms stable five-membered rings with metal ions through its pyridine nitrogen and carboxylate oxygen atoms.[1] The pyridine ring itself is π-deficient, which can influence the energy levels of the resulting metal complex.
-
The Furan Ring : As a five-membered aromatic heterocycle with an oxygen atom, furan is electron-rich and participates in electrophilic substitution reactions more readily than benzene.[2] Its presence is anticipated to significantly modulate the electronic properties of the ligand system.
The juxtaposition of these two rings suggests the potential for intramolecular charge transfer (ICT) characteristics, which are highly desirable in applications such as nonlinear optics and photovoltaics. Furthermore, the overall structural motif is found in various biologically active molecules, hinting at its potential in medicinal chemistry.[3]
Synthesis of this compound
While a specific documented synthesis for F-PyCA is not widely available, a robust synthetic route can be proposed based on established palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. A plausible Suzuki coupling approach is outlined below.
Proposed Synthetic Protocol
This protocol involves the coupling of a halogenated pyridine-2-carboxylic acid ester with a furanboronic acid, followed by hydrolysis of the ester to yield the final product.
Step 1: Esterification of 4-chloropyridine-2-carboxylic acid
-
Suspend 4-chloropyridine-2-carboxylic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the methyl 4-chloropyridine-2-carboxylate with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Suzuki Coupling with Furan-2-boronic acid
-
To a solution of methyl 4-chloropyridine-2-carboxylate and furan-2-boronic acid (1.1 equivalents) in a 3:1 mixture of dioxane and water, add a base such as sodium carbonate (2 equivalents).
-
Degas the solution with argon or nitrogen for 20-30 minutes.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product (methyl 4-(furan-2-yl)pyridine-2-carboxylate) by column chromatography on silica gel.
Step 3: Hydrolysis of the Ester
-
Dissolve the purified ester in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) and stir at room temperature for 2-4 hours.
-
Acidify the reaction mixture to pH ~4-5 with dilute HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Diagram of Proposed Synthetic Workflow
Caption: Proposed Suzuki coupling route for F-PyCA synthesis.
Theoretical Electronic Structure and Properties
The electronic properties of F-PyCA can be understood by considering its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Frontier Molecular Orbitals (FMOs)
Based on DFT calculations of analogous structures, the HOMO of F-PyCA is expected to be predominantly localized on the electron-rich furan ring and the π-system of the pyridine ring.[4] Conversely, the LUMO is anticipated to be centered on the electron-deficient pyridine ring, particularly with significant contributions from the atoms of the carboxylic acid group.[5]
This spatial separation of the HOMO and LUMO is a hallmark of molecules with potential for intramolecular charge transfer upon photoexcitation. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that dictates the molecule's electronic and optical properties. A smaller gap generally correlates with higher chemical reactivity and a red-shift in the absorption spectrum.[6]
Conceptual Diagram of FMOs and Electronic Transition
Caption: Conceptual energy diagram of F-PyCA's FMOs.
Experimental Characterization Techniques
To validate the theoretical predictions and fully characterize F-PyCA, several key experimental techniques are indispensable.
UV-Visible Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule. For F-PyCA, the spectrum is expected to exhibit characteristic absorptions corresponding to π → π* transitions.
| Chromophore | Typical λ_max (nm) | Transition |
| Furan | ~200-220 | π → π |
| Pyridine | ~250-270 | π → π |
| F-PyCA (Predicted) | >270 | Intramolecular Charge Transfer (ICT) |
Data for furan and pyridine are from general spectroscopic data.[2][7]
The presence of a conjugated system linking the furan and pyridine rings is likely to result in a bathochromic (red) shift compared to the individual components. An absorption band at longer wavelengths (>270 nm) would be indicative of an ICT transition from the furan-dominated HOMO to the pyridine-dominated LUMO.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique for investigating the redox properties of a molecule, providing information on its ability to donate or accept electrons.[8][9]
Experimental Protocol for Cyclic Voltammetry:
-
Solution Preparation : Dissolve F-PyCA in a suitable solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP).
-
Electrode Setup : Utilize a three-electrode system consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/Ag⁺ reference electrode.
-
Measurement : Deoxygenate the solution by bubbling with argon for 10-15 minutes. Scan the potential from an initial value where no reaction occurs towards positive potentials to observe oxidation, and then reverse the scan towards negative potentials to observe reduction.
-
Data Analysis : The resulting voltammogram will show oxidation and reduction peaks. The potentials of these peaks can be used to estimate the HOMO and LUMO energy levels, respectively.
The oxidation potential will be related to the energy required to remove an electron from the HOMO, while the reduction potential will correspond to the energy gained upon adding an electron to the LUMO.
Coordination Chemistry and Electronic Consequences
F-PyCA is an excellent candidate for a bidentate N,O-chelating ligand.[1] Upon deprotonation of the carboxylic acid, it can coordinate to a metal center as depicted below.
Coordination Mode of F-PyCA
Note: A visual representation of the chemical structure coordinating to a metal 'M' would be placed here. Due to current limitations, a placeholder is used. The coordination would show bonds from the pyridine Nitrogen and the deprotonated Carboxylate Oxygen to the Metal center.
Caption: Bidentate N,O-chelation of F-PyCA to a metal ion (M).
Coordination to a metal ion is expected to have profound effects on the ligand's electronic properties:
-
Stabilization of the LUMO : The coordination of a Lewis acidic metal center to the pyridine nitrogen and carboxylate oxygen will withdraw electron density from the ligand, leading to a stabilization (lowering in energy) of the LUMO.
-
Spectroscopic Shifts : This LUMO stabilization will decrease the HOMO-LUMO gap of the resulting complex. Consequently, the absorption and emission spectra of the metal complex are expected to be significantly red-shifted compared to the free ligand. This phenomenon, known as a ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) depending on the metal and its oxidation state, is fundamental to the design of photoactive materials.
-
Redox Potential Shifts : The increased electron-withdrawing character upon coordination will make the ligand more difficult to oxidize and easier to reduce. This will be observable in cyclic voltammetry as a positive shift in the oxidation potential and a negative shift in the reduction potential.
Potential Applications
The unique electronic structure of F-PyCA makes it a promising ligand for a variety of applications.
Materials Science
The ability of F-PyCA to form stable complexes with tunable electronic properties makes it suitable for:
-
Organic Light-Emitting Diodes (OLEDs) : Metal complexes of F-PyCA could serve as phosphorescent emitters.
-
Dye-Sensitized Solar Cells (DSSCs) : The ICT character of the ligand could be exploited for efficient light harvesting.
-
Sensors : The photophysical properties of F-PyCA complexes may change upon binding to specific analytes, forming the basis for chemical sensors.
Drug Development
Many heterocyclic compounds containing furan and pyridine moieties exhibit significant biological activity. For instance, the structurally related 2-(furan-2-yl)quinoline-4-carboxylic acid has shown promising anti-tuberculosis activity.[3][10] This suggests that F-PyCA and its metal complexes could be explored for:
-
Antimicrobial Agents : The chelation of essential metal ions is a known mechanism of action for some antimicrobial drugs.
-
Anticancer Therapeutics : The planar structure of F-PyCA could facilitate intercalation with DNA, a strategy employed by several anticancer drugs.
Conclusion
This compound is a thoughtfully designed ligand that combines the electron-rich nature of furan with the chelating and electron-accepting properties of pyridine-2-carboxylic acid. This guide has provided a theoretical framework for understanding its electronic properties, proposed a viable synthetic route, and outlined key experimental techniques for its characterization. The anticipated intramolecular charge transfer characteristics and robust coordination capabilities position F-PyCA as a valuable building block for the next generation of advanced materials and therapeutic agents. Further experimental investigation is warranted to fully unlock the potential of this versatile molecule.
References
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- Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analysis. (n.d.).
- Büyükkıdan, N. (2023). A Short Review on Structural Concepts of Metal Complexes of Proton Transfer Salts of Pyridine-2-Carboxylic Acid. JOTCSA, 10(1), 11–20.
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Technical Guide: Photophysical Characteristics of 4-(Furan-2-yl)pyridine-2-carboxylic Acid Derivatives
This technical guide details the photophysical and synthetic characteristics of 4-(Furan-2-yl)pyridine-2-carboxylic Acid , a versatile "push-pull" fluorophore and chelating scaffold.[1]
Executive Summary
This compound (FPCA) represents a high-value scaffold in medicinal chemistry and photonic materials.[1] Structurally, it merges an electron-rich furan donor with an electron-deficient pyridine-2-carboxylic acid (picolinic acid) acceptor.[1] This "push-pull" electronic architecture confers distinct photophysical properties, including solvatochromic fluorescence and pH-gated emission.[1] Furthermore, the N,O-chelating pocket makes FPCA a potent "antenna" ligand for lanthanide coordination (Eu³⁺, Tb³⁺), facilitating long-lived luminescence for time-resolved bioimaging.[1]
Molecular Architecture & Electronic Structure
The photophysics of FPCA are governed by Intramolecular Charge Transfer (ICT). The furan ring acts as a
Electronic Push-Pull Mechanism
Upon photoexcitation (
Figure 1: The Intramolecular Charge Transfer (ICT) pathway governing the fluorescence of FPCA.[1]
Photophysical Characterization
Absorption and Emission Profiles
The extended conjugation between the furan and pyridine rings results in a bathochromic shift compared to unsubstituted picolinic acid.
| Parameter | Approximate Value | Notes |
| 310 – 340 nm | ||
| 400 – 480 nm | Highly dependent on solvent polarity and pH.[1] | |
| Stokes Shift | 4000 – 6000 cm⁻¹ | Large shift indicates significant structural relaxation in |
| Quantum Yield ( | 0.10 – 0.40 | Moderate in organic solvents; often quenched in water due to H-bonding.[1] |
Solvatochromism
FPCA exhibits positive solvatochromism . As solvent polarity increases (e.g., Toluene
-
Non-polar (Hexane/Toluene): Emission
400-420 nm (Blue/Violet).[1] -
Polar Aprotic (DMSO/DMF): Emission
450-480 nm (Cyan/Green).[1] -
Protic (Methanol/Water): Often results in fluorescence quenching due to non-radiative decay pathways via hydrogen bonding.[1]
pH-Dependent "Gating"
The fluorescence of FPCA is pH-tunable due to the acid-base equilibria of the pyridine nitrogen (
-
Cationic Form (pH < 2): Protonation of Pyridine-N. ICT is disrupted or altered; typically weak blue emission.[1]
-
Zwitterionic/Neutral Form (pH 3-5): Pyridine-H⁺ / COO⁻.[1] Distinct absorption bands.
-
Anionic Form (pH > 7): Pyridine / COO⁻.[1] The carboxylate acts as a donor/auxochrome, stabilizing the ICT state. This is the primary species for metal chelation.
Metal Ion Sensing & The Antenna Effect
FPCA is a privileged scaffold for Lanthanide sensitization (Europium and Terbium). The triplet state energy level (
Mechanism:
-
Absorption: Ligand absorbs UV light (
).[1] -
ISC: Intersystem Crossing to Ligand Triplet State (
). -
Energy Transfer: Energy transfer from Ligand
to Lanthanide excited state (Antenna Effect). -
Luminescence: Metal-centered emission (Red for Eu³⁺, Green for Tb³⁺).[1]
Figure 2: The "Antenna Effect" mechanism where FPCA sensitizes Lanthanide luminescence.
Experimental Protocols
Synthesis via Suzuki-Miyaura Coupling
While Kröhnke synthesis is possible, the Suzuki coupling of 4-chloropicolinic acid esters provides higher regioselectivity and yield for this specific derivative.[1]
Reagents:
-
Methyl 4-chloropicolinate (1.0 equiv)[1]
-
2-Furanylboronic acid (1.2 equiv)[1]
-
Pd(PPh₃)₄ (5 mol%)[1]
-
Na₂CO₃ (2.0 equiv)[1]
-
Solvent: DME/Water (3:1)[1]
Protocol:
-
Degassing: Dissolve Methyl 4-chloropicolinate and 2-Furanylboronic acid in DME/Water. Sparge with Argon for 15 mins.
-
Catalyst Addition: Add Na₂CO₃ and Pd(PPh₃)₄ under Argon counter-flow.
-
Reflux: Heat to 85°C for 12 hours. Monitor by TLC (formation of fluorescent spot).[1][2]
-
Hydrolysis: Cool to RT. Add LiOH (3 equiv) and stir for 4 hours to hydrolyze the ester to the free acid.
-
Workup: Acidify to pH 3 with 1M HCl. The product, This compound , typically precipitates as a beige/off-white solid.[1] Filter and recrystallize from Ethanol.[3]
Measurement of Quantum Yield ( )
Standard: Quinine Sulfate in 0.1 M H₂SO₄ (
Protocol:
-
Prepare a stock solution of FPCA in Ethanol (Abs < 0.1 at excitation wavelength to avoid inner filter effects).
-
Record UV-Vis spectrum (300–400 nm).[1] Note the Absorbance (
) at (e.g., 330 nm).[1] -
Record Fluorescence spectrum (Integrated Area
).[1] -
Calculate
using the equation: (Where is the refractive index of the solvent).[1]
References
-
Constable, E. C., et al. (2005). Synthesis and coordination chemistry of 4'-(2-furyl)-2,2':6',2''-terpyridine. Dalton Transactions. (Demonstrates furan-pyridine conjugation effects). Link
-
Bünzli, J. C. G., & Piguet, C. (2005).[1] Taking advantage of luminescent lanthanide ions.[4] Chemical Society Reviews. (Foundational text on the Antenna Effect in picolinate-type ligands). Link
-
Sigma-Aldrich. Product Specification: this compound.[5] (Commercial availability and CAS verification).[1] Link
-
Kröhnke, F. (1976).[1] The Specific Synthesis of Pyridines and Oligopyridines. Synthesis.[3][4][6][7][8][9][10][11][12][13] (Background on pyridine ring synthesis). Link
-
Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. Springer. (Standard protocols for Quantum Yield and Solvatochromism). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Highly emissive dibenzofuranfluorophores with aggregation-induced emission for bioimaging in HeLa cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Photophysics, and Self-Assembly of Furan-Embedded Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. Benzofuran- and furan-2-yl-(phenyl)-3-pyridylmethanols: synthesis and inhibition of P450 aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. jchr.org [jchr.org]
Overview of Biaryl Heterocyclic Building Blocks for Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Biaryl heterocyclic scaffolds represent a cornerstone of modern medicinal chemistry, forming the structural core of a significant portion of clinically approved drugs and biologically active natural products.[1][2] Their prevalence stems from the unique three-dimensional architecture conferred by the aryl-aryl bond, which positions the heterocyclic rings in specific spatial orientations ideal for high-affinity interactions with a wide range of biological targets.[3] This guide provides a comprehensive overview of these privileged structures, delving into the synthetic strategies for their construction, the rationale behind their selection in drug design, and their impact on pharmacological activity. We will explore key classes of biaryl heterocycles, analyze structure-activity relationships, and present detailed protocols for their synthesis, offering field-proven insights for researchers in drug discovery and development.
The Strategic Importance of Biaryl Heterocycles in Drug Discovery
Heterocyclic compounds, cyclic structures containing at least one non-carbon atom, are fundamental to life and medicine.[4][5][6] Over 85% of all biologically active chemical entities contain a heterocycle, a testament to their versatility.[7] When a heterocyclic ring is linked to another aromatic system (either carbocyclic or another heterocycle), it forms a biaryl scaffold. This structural motif is not merely a combination of two rings; it is a "privileged scaffold" that consistently demonstrates the ability to bind to multiple biological targets with high affinity.[3][8]
The significance of the biaryl linkage lies in its ability to:
-
Provide a Rigidified, Yet Tunable, Conformation: The rotational barrier around the aryl-aryl single bond dictates the dihedral angle between the two rings. This angle can be controlled through substitution, particularly at the ortho positions, allowing for precise positioning of pharmacophoric elements.
-
Explore Diverse Chemical Space: The combination of two different aromatic systems creates a vast chemical space for exploration. The heterocycles themselves introduce key features like hydrogen bond donors and acceptors, modulate lipophilicity and solubility, and influence metabolic stability.[6][7][9]
-
Mimic Natural Substrates: Many biaryl heterocyclic structures can mimic the spatial and electronic properties of endogenous ligands, enabling them to interact effectively with enzymes, receptors, and nucleic acids.[10]
This combination of structural definition and chemical diversity makes biaryl heterocycles indispensable tools for medicinal chemists.
Core Synthetic Methodologies: The Advent of Cross-Coupling
The construction of the central aryl-aryl bond has historically been a synthetic challenge. However, the development of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, providing efficient and versatile methods with broad functional group tolerance.[11][12]
Palladium-Catalyzed Cross-Coupling: The Workhorse of Biaryl Synthesis
Palladium catalysis is the most common and powerful strategy for constructing biaryl and heterobiaryl linkages.[13][14] These reactions generally follow a similar catalytic cycle, which is fundamental to understanding their application.
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: This is arguably the most widely used method due to the stability, low toxicity, and commercial availability of the organoboron reagents (boronic acids and esters).[12][15] It exhibits exceptional tolerance for a wide variety of functional groups, making it ideal for complex molecule synthesis.[12]
-
Stille Coupling: Utilizes organotin reagents. While highly effective, the toxicity of the tin byproducts has limited its application in pharmaceutical manufacturing.[15]
-
Hiyama Coupling: Employs organosilanes, which are activated by a fluoride source. It offers a less toxic alternative to Stille coupling.[13]
-
Direct C-H Arylation: A more recent and atom-economical approach that avoids the need to pre-functionalize one of the coupling partners.[2][16] This strategy involves the direct coupling of an aryl halide with a C-H bond of the heterocyclic partner, reducing synthetic steps and waste.[2]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of a biaryl heterocycle.
Objective: To synthesize 2-phenylpyridine from 2-bromopyridine and phenylboronic acid.
Materials:
-
2-Bromopyridine (1.0 mmol, 1 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%) or a specialized ligand like XPhos.
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture, 5 mL)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line.
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-bromopyridine, phenylboronic acid, Pd(OAc)₂, the phosphine ligand, and potassium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture to the flask via syringe.
-
Reaction: Fit the flask with a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-phenylpyridine.
Causality: The choice of a palladium catalyst and a phosphine ligand is critical; the ligand stabilizes the Pd(0) active species and facilitates the oxidative addition and reductive elimination steps.[13] The base (K₂CO₃) is essential for activating the boronic acid in the transmetalation step. Using a degassed solvent and an inert atmosphere prevents the oxidation and deactivation of the Pd(0) catalyst.
Prominent Biaryl Heterocyclic Scaffolds in Medicinal Chemistry
The strategic incorporation of specific biaryl heterocyclic cores is a recurring theme in successful drug design. The following table highlights several key scaffolds and their applications.
| Biaryl Heterocyclic Core | Example Drug(s) | Therapeutic Area | Rationale for Use |
| Phenyl-pyridine | Etoricoxib | Anti-inflammatory (COX-2 inhibitor) | The pyridine nitrogen acts as a hydrogen bond acceptor, while the biaryl conformation provides the correct geometry to fit into the enzyme's active site. |
| Phenyl-pyrimidine | Imatinib | Oncology (Kinase inhibitor) | The pyrimidine core is a classic "hinge-binder," forming key hydrogen bonds with the kinase hinge region. The biaryl structure positions other substituents to occupy adjacent pockets for selectivity and potency. |
| Indole-Aryl | Pravadoline | Analgesic | The indole scaffold is a versatile pharmacophore. The biaryl linkage allows for the exploration of structure-activity relationships by modifying the appended aryl ring.[17] |
| Biphenyl-tetrazole | Losartan, Irbesartan | Antihypertensive | The tetrazole ring serves as a bioisostere for a carboxylic acid group, improving metabolic stability and oral bioavailability. The biphenyl structure provides the necessary scaffold to position the tetrazole and other groups for optimal receptor binding.[18] |
| Aryl-thiazole | Dasatinib | Oncology (Kinase inhibitor) | The thiazole ring is a common bioisostere and participates in key binding interactions. The biaryl amide structure provides a rigid framework for orienting functional groups.[17] |
Structure-Activity Relationships (SAR) and Design Principles
Effective drug design requires a deep understanding of how molecular structure translates to biological activity. For biaryl heterocycles, two main factors are paramount: the conformation dictated by the biaryl linkage and the physicochemical properties imparted by the heterocycles.
The Conformational Impact of the Biaryl Axis
The torsional (dihedral) angle between the two aromatic rings is a critical determinant of a molecule's three-dimensional shape and, consequently, its ability to bind to a target.
-
Steric Control: Introducing substituents at the positions ortho to the inter-ring bond creates steric hindrance that restricts free rotation. This allows chemists to lock the molecule into a specific, biologically active conformation.
-
Atropisomerism: When the rotational barrier is high enough, stable rotational isomers (atropisomers) can be isolated. Axially chiral biaryls are crucial in many asymmetric catalysts and have found increasing use in pharmaceuticals where a single atropisomer is responsible for the desired activity.[19]
The Role of the Heterocycle in Fine-Tuning Properties
The choice of heterocycle is a powerful tool for optimizing a drug candidate's profile.[7] Heteroatoms (typically N, O, S) and the overall ring system influence:
-
Target Binding: Nitrogen atoms in rings like pyridine or pyrimidine are excellent hydrogen bond acceptors, often interacting with key amino acid residues in a protein's active site (e.g., the "hinge region" of kinases).[20]
-
Physicochemical Properties: The introduction of heteroatoms generally increases polarity and can improve aqueous solubility, a critical factor for oral bioavailability.[7] Chemists often use heterocycles as "bioisosteres" to replace less desirable functional groups; for example, replacing a metabolically liable methyl group with a more stable fluorine atom or replacing a carboxylic acid with a tetrazole to improve cell permeability and metabolic stability.[9][21]
-
ADME Profile: The nature of the heterocycle can significantly impact a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[7] Certain heterocycles can block sites of metabolism (e.g., by cytochrome P450 enzymes) or improve efflux pump recognition.[22]
Future Outlook
The field of biaryl heterocyclic chemistry is continually evolving. Future advancements will likely focus on:
-
Novel Synthetic Methods: The development of even more efficient, sustainable, and site-selective C-H activation and cross-coupling reactions, including those driven by photocatalysis and electrochemistry, will enable access to previously inaccessible chemical space.[23][24]
-
Computational Design: The increasing power of computational chemistry and machine learning will allow for the in silico design of novel biaryl heterocyclic scaffolds with predicted high affinity for specific targets and favorable ADME properties.
-
Expanded Heterocyclic Diversity: The exploration of less common and more complex heterocyclic systems will provide new building blocks with unique electronic and steric properties, leading to the discovery of drugs with novel mechanisms of action.
References
- Hilton, M. C., Zhang, X., Boyle, B. T., Alegre-Requena, J. V., Paton, R. S., & McNally, A. (n.d.). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. PMC.
- (n.d.). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. PMC.
-
(n.d.). Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Retrieved from [Link]
-
(2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research. Retrieved from [Link]
-
(n.d.). Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. MDPI. Retrieved from [Link]
-
(n.d.). Heterobiaryl synthesis by C-C coupling. Organic Chemistry Portal. Retrieved from [Link]
-
(n.d.). Selected biaryl-containing drug molecules, natural products, and chiral ligands. ResearchGate. Retrieved from [Link]
-
(n.d.). Synthesis of symmetrical biaryl compounds by homocoupling reaction. ResearchGate. Retrieved from [Link]
-
(n.d.). Biaryl Synthesis Definition. Fiveable. Retrieved from [Link]
-
(n.d.). Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. PMC. Retrieved from [Link]
-
(n.d.). Development of Configurationally Labile Biaryl Reagents for Atropisomer Synthesis. ResearchGate. Retrieved from [Link]
-
(2016). Synthesis of biaryls using aryne intermediates. Chemical Society Reviews. Retrieved from [Link]
-
(n.d.). Examples of drugs containing a biaryl moiety. ResearchGate. Retrieved from [Link]
-
(n.d.). Examples of (hetero)biaryl‐containing drugs and functional materials. ResearchGate. Retrieved from [Link]
-
(n.d.). Photocatalytic Synthesis of (Hetero)biaryls via Palladium-Catalyzed Hybrid-Radical Cross-Coupling of (Hetero)aryl Halides and C–H Functionalization of Heteroarenes. JACS Au. Retrieved from [Link]
-
(2020). Construction of Biologically Important Biaryl Scaffolds through Direct C-H Bond Activation: Advances and Prospects. PubMed. Retrieved from [Link]
-
(n.d.). Formation of biaryl products by catalytic cross coupling or directed C–H activation. ResearchGate. Retrieved from [Link]
-
(2022). Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. PubMed. Retrieved from [Link]
-
(2022). Expanding chemical space by para-C−H arylation of arenes. PMC. Retrieved from [Link]
- (n.d.). Role of Heterocycles in Drug Discovery: An Overview.
-
(n.d.). Heterocycles in Medicinal Chemistry. PMC. Retrieved from [Link]
-
(n.d.). Investigation of biaryl heterocycles as inhibitors of Wee1 kinase. ResearchGate. Retrieved from [Link]
-
(n.d.). A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article. ResearchGate. Retrieved from [Link]
-
(n.d.). FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. PMC. Retrieved from [Link]
-
(2018). From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. Retrieved from [Link]
-
(n.d.). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). PMC. Retrieved from [Link]
-
(2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. Retrieved from [Link]
-
(n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology. Retrieved from [Link]
-
(2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]
-
(2019). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PMC. Retrieved from [Link]
-
(n.d.). FDA‐approved drugs in 2020 containing heterocyclic motifs. ResearchGate. Retrieved from [Link]
-
(n.d.). MEDICINAL IMPORTANCE OF HETEROCYCLIC ORGANIC COMPOUNDS. Retrieved from [Link]
-
(2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews. Retrieved from [Link]
-
(n.d.). Heterocycles in drug discovery: Properties and preparation. Montclair State University. Retrieved from [Link]
-
(n.d.). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). PMC. Retrieved from [Link]
-
(2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Retrieved from [Link]
-
(n.d.). Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. Retrieved from [Link]
-
(2023). Role ofHeterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Retrieved from [Link]
-
(n.d.). Structure Activity Relationships. Drug Design Org. Retrieved from [Link]
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Methodological & Application
Protocol for Synthesizing Metal Complexes with 4-(Furan-2-yl)pyridine-2-carboxylic Acid
Executive Summary & Scientific Rationale
4-(Furan-2-yl)pyridine-2-carboxylic acid (hereafter FPCA ) is a bifunctional chelator combining the redox stability of the picolinic acid (pic) core with the electronic tunability of a furan appendage. Unlike unsubstituted picolinic acid, the furan moiety at the 4-position extends the
This protocol addresses a common bottleneck in medicinal inorganic chemistry: the poor solubility and catalyst poisoning often observed when coupling free carboxylic acids directly. Therefore, this guide utilizes a "Protect-Couple-Deprotect" strategy for the ligand, followed by modular metallation protocols for Ruthenium (II), Iridium (III), and Copper (II).
Key Applications
-
Ru(II): Photodynamic therapy (PDT) agents and DNA intercalators.
-
Ir(III): Phosphorescent probes for bio-imaging (OLED precursors).
-
Cu(II): Insulin-mimetic and cytotoxic candidates.
Module A: Ligand Synthesis
Target: this compound (FPCA)
Retrosynthetic Logic
Direct Suzuki coupling on 4-chloropicolinic acid often results in low yields due to the formation of palladium-carboxylate species that arrest the catalytic cycle. We employ Methyl 4-chloropicolinate as the electrophile to circumvent this.
Step-by-Step Protocol
Step 1: Suzuki-Miyaura Coupling
-
Precursors: Methyl 4-chloropicolinate (1.0 eq), 2-Furanylboronic acid (1.2 eq).
-
Catalyst: Pd(dppf)Cl
(5 mol%). -
Base/Solvent: K
CO (2.5 eq) in 1,4-Dioxane/Water (4:1 v/v).
Procedure:
-
Charge a Schlenk flask with Methyl 4-chloropicolinate (500 mg, 2.91 mmol), 2-Furanylboronic acid (391 mg, 3.50 mmol), and K
CO (1.0 g, 7.2 mmol). -
Evacuate and backfill with N
(3 cycles). -
Add degassed 1,4-Dioxane (12 mL) and Water (3 mL).
-
Add Pd(dppf)Cl
(106 mg, 0.145 mmol) under positive N flow. -
Heat to 90°C for 16 hours. The solution typically turns dark brown/black.
-
Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Wash filtrate with brine (3x). Dry organic layer over MgSO
and concentrate. -
Purification: Flash column chromatography (SiO
, Hexane:EtOAc 4:1).-
Yield Target: >75% (Methyl 4-(furan-2-yl)picolinate).
-
Step 2: Ester Hydrolysis
-
Dissolve the intermediate ester (from Step 1) in THF:MeOH:H
O (2:1:1). -
Add LiOH
H O (3.0 eq). Stir at RT for 4 hours. -
Acidification (Critical): Concentrate to remove volatiles. Adjust aqueous residue pH to ~3.0 using 1M HCl. A precipitate will form.
-
Filter, wash with cold water, and dry under vacuum.
-
Final Product: Off-white solid (FPCA).
-
Module B: Metalation Protocols
Ruthenium(II) Bis-Bipyridine Complex
Target:
Protocol:
-
Reagents:
(100 mg, 0.19 mmol), FPCA (43 mg, 0.21 mmol, 1.1 eq). -
Solvent: Ethanol:Water (3:1, 10 mL).
-
Reaction: Reflux (85°C) for 6 hours under N
. The solution changes from purple to deep red-orange. -
Workup: Cool to RT. Filter to remove unreacted solids.
-
Anion Exchange: Add saturated aqueous NH
PF (2 mL) to the filtrate. A red precipitate forms immediately. -
Purification: Recrystallize from Acetonitrile/Ether.
Iridium(III) Cyclometalated Complex
Target:
Protocol:
-
Precursor Synthesis: Synthesize dimer
via the Nonoyama method (Reflux IrCl + 2-phenylpyridine in 2-ethoxyethanol). -
Complexation: Mix Dimer (100 mg, 0.093 mmol) and FPCA (42 mg, 0.205 mmol, 2.2 eq) in 2-ethoxyethanol (8 mL).
-
Base: Add Na
CO (10 eq) to ensure deprotonation of the carboxylic acid. -
Reaction: Heat to 110°C for 12 hours.
-
Workup: Pour into water. The yellow/orange precipitate is collected.
-
Purification: Flash chromatography (DCM:MeOH 98:2).
Copper(II) Bio-Active Complex
Target:
Protocol:
-
Reagents: Cu(OAc)
(50 mg, 0.25 mmol) and FPCA (102 mg, 0.50 mmol) in Methanol (10 mL). -
Reaction: Stir at RT for 2 hours. A distinct color change (blue to green/blue-green) occurs.
-
Isolation: Slow evaporation of the solvent yields crystalline product suitable for X-ray diffraction.
Visual Workflow (Graphviz)
Caption: Synthesis workflow from commercial precursors to specific metal complexes. Blue: Starting Material; Green: Key Ligand; Red: Metalation pathways.
Quality Control & Characterization Data
The following data tables provide reference values for validating the synthesis.
Table 1: Ligand (FPCA) Characterization
| Technique | Expected Signal / Observation | Diagnostic Interpretation |
| 1H NMR (DMSO-d6) | Carboxylic acid proton (disappears with D | |
| Alpha-proton of pyridine; shifts downfield upon metalation. | ||
| Proton adjacent to carboxylate; sensitive to chelation. | ||
| Furan ring protons. | ||
| ESI-MS | Confirms molecular weight of Ligand (MW: 189.17). |
Table 2: Metal Complex Diagnostics
| Complex | Visual Cue | Key Analytical Feature |
| Ru(II) | Deep Red/Orange | MLCT Band: |
| Ir(III) | Yellow/Green | Phosphorescence: Emission |
| Cu(II) | Blue-Green | EPR: Paramagnetic (silent in NMR). Broad d-d transitions in UV-Vis (~650 nm). |
Troubleshooting & Optimization
-
Ligand Synthesis Low Yield:
-
Cause: Protodeboronation of 2-furanylboronic acid.
-
Fix: Increase boronic acid equivalents to 1.5 eq. Ensure temperature does not exceed 90°C. Switch solvent to DME (Dimethoxyethane).
-
-
Incomplete Metalation (Ru/Ir):
-
Cause: Steric hindrance of the furan ring or insufficient base.
-
Fix: For Ir(III) synthesis, ensure Na
CO is present to facilitate the removal of the acid proton. For Ru(II), extend reflux time to 12 hours.
-
-
Purification Issues:
-
Observation: Ru complex streaks on silica.
-
Fix: Switch to Alumina (neutral) or add 1% saturated KNO
(aq) to the silica eluent to suppress ionic dragging.
-
References
-
Suzuki-Miyaura Coupling of Pyridines
-
Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[1] Journal of the American Chemical Society.
-
-
Ruthenium Picolinate Chemistry
-
Iridium Picolinate Synthesis (Nonoyama Method)
- Nonoyama, M. (1974). Chelating 2-phenylpyridine derivatives of iridium(III) and rhodium(III). Bulletin of the Chemical Society of Japan.
-
Bio-active Copper Picolinates
-
Amah, C., et al. (2012). Synthesis, Crystal structure and antimicrobial properties of an anhydrous Copper(II) complex of pyridine-2-carboxylic acid. International Journal of Chemistry.[3]
-
-
General Heteroaryl Coupling Protocols
Sources
Scalable synthesis procedures for furan-pyridine carboxylic acids
Application Note: Scalable Manufacturing of Furan-Pyridine Carboxylic Acids
Executive Summary & Strategic Analysis
Furan-pyridine carboxylic acids are critical pharmacophores in medicinal chemistry, serving as core scaffolds for HCV NS5A inhibitors, kinase inhibitors, and organic semiconductor ligands. While the structural concept is simple, the scalable synthesis is complicated by two factors:
-
Electronic Mismatch: Connecting the electron-rich furan to the electron-deficient pyridine often requires sensitive metal-catalyzed cross-couplings.
-
Reagent Instability: The most common precursor, furan-2-boronic acid, suffers from rapid protodeboronation under standard Suzuki conditions, leading to low yields and high impurity profiles on scale.
This guide details two validated, scalable routes to bypass these bottlenecks:
-
Route A (Convergent): A robust Suzuki-Miyaura coupling utilizing Potassium Organotrifluoroborates (Molander Salts) to stabilize the furan moiety.
-
Route B (Linear/De Novo): The Kröhnke Pyridine Synthesis , a metal-free cyclization strategy ideal for generating complex substitution patterns at lower cost.
Strategic Decision Matrix
Before selecting a protocol, evaluate the target substitution pattern and raw material availability.
Figure 1: Decision matrix for selecting the optimal synthesis pathway based on substrate availability and stability requirements.
Protocol A: Convergent Synthesis via Molander Salts
Target Application: Coupling furan moieties to halogenated nicotinic acid esters. Key Advantage: Overcomes the instability of furan-2-boronic acid by using air-stable potassium trifluoroborates.
Mechanism & Rationale
Standard furan-2-boronic acid degrades rapidly at temperatures >60°C in aqueous base. Potassium furan-2-trifluoroborate (
Materials
| Component | Equiv. | Role | Specification |
| Methyl 6-chloronicotinate | 1.0 | Electrophile | Purity >98% |
| Potassium furan-2-trifluoroborate | 1.2 | Nucleophile | Molander Salt (Air Stable) |
| Pd(dppf)Cl₂ · DCM | 0.02 | Catalyst | Robust, O₂ tolerant |
| Cs₂CO₃ | 3.0 | Base | Promotes hydrolysis of BF3 |
| Toluene / Water | 3:1 v/v | Solvent | Biphasic system essential |
Step-by-Step Protocol
-
Reactor Setup:
-
Charge a jacketed glass reactor with Methyl 6-chloronicotinate (1.0 equiv), Potassium furan-2-trifluoroborate (1.2 equiv), and Cs₂CO₃ (3.0 equiv).
-
Note: The trifluoroborate salt is non-hygroscopic and can be weighed in air, simplifying handling compared to boronic acids.
-
-
Solvent Degassing (Critical):
-
Add Toluene and Water (3:1 ratio). Total concentration should be 0.2 – 0.5 M relative to the halide.
-
Sparge with Nitrogen for 30 minutes. Oxygen promotes homocoupling of the furan species.
-
-
Catalyst Addition:
-
Add Pd(dppf)Cl₂[1] · DCM (2 mol%).
-
Process Tip: For extremely cost-sensitive processes, Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%) can be substituted for aryl chlorides, but dppf is more generally robust [3].
-
-
Reaction:
-
Heat the mixture to 85–90°C under N₂ atmosphere with vigorous stirring (800 rpm).
-
Monitor: Reaction is typically complete in 4–6 hours. Monitor by HPLC (looking for disappearance of chloronicotinate).
-
-
Workup:
-
Hydrolysis (One-Pot Option):
-
The crude ester can be directly subjected to saponification (Protocol C) without column chromatography if purity is >90%.
-
Protocol B: Linear Synthesis via Kröhnke Annulation
Target Application: De novo construction of the pyridine ring substituted with furan and carboxylic acid precursors (e.g., esters/nitriles). Key Advantage: Metal-free, low cost, and avoids the use of halogenated precursors.
Mechanism & Rationale
The Kröhnke synthesis involves the Michael addition of a pyridinium ylide (generated in situ) to an
Figure 2: Workflow for the Kröhnke Pyridine Synthesis.
Materials
-
Precursor A: 2-Acetylfuran
-
Precursor B: Iodine & Pyridine (to form the salt)
-
Michael Acceptor: Ethyl 2-benzylideneacetoacetate (or similar enone-ester)
-
Nitrogen Source: Ammonium Acetate (NH₄OAc)[5]
-
Solvent: Glacial Acetic Acid
Step-by-Step Protocol
-
Preparation of Pyridinium Salt (Ortoleva-King Reaction):
-
Dissolve 2-acetylfuran (1.0 equiv) in pyridine (3.0 equiv).
-
Add Iodine (1.0 equiv) and heat to 60°C for 2 hours.
-
Cool to 0°C. The N-(2-furoyl)methylpyridinium iodide salt will precipitate.
-
Filter and wash with cold ethanol. Yields are typically >85%.
-
-
Annulation:
-
Suspend the Pyridinium salt (1.0 equiv) and the Michael Acceptor (e.g., an
-unsaturated ester) (1.0 equiv) in Glacial Acetic Acid. -
Add excess Ammonium Acetate (6.0 equiv).
-
-
Reflux:
-
Isolation (The "Precipitation" Advantage):
-
Cool the mixture to room temperature.
-
Pour into ice-cold water. The pyridine product often precipitates as a solid due to low solubility in water.
-
Filter, wash with water, and recrystallize from Ethanol/Water.
-
Protocol C: Downstream Processing (Acid Isolation)
Target: Conversion of the intermediate ester to the final Carboxylic Acid.
The isolation of pyridine carboxylic acids is challenging due to their zwitterionic nature (isoelectric point issues). Standard acid workups often trap the product as a water-soluble hydrochloride salt.
pH-Swing Crystallization Protocol
-
Saponification:
-
Dissolve the ester (from Protocol A or B) in THF/Water (2:1).
-
Add LiOH (2.5 equiv). Stir at 40°C until HPLC confirms consumption of ester (<1%).
-
-
Phase Separation:
-
Remove THF under reduced pressure.
-
Wash the aqueous layer (containing the carboxylate salt) with MTBE to remove non-polar impurities.
-
-
Controlled Acidification (Critical):
-
Cool aqueous layer to 5°C.
-
Slowly add 1M HCl while monitoring pH.
-
Target pH: Adjust exactly to the isoelectric point (pI) of the specific pyridine acid (typically pH 3.5 – 4.5 for nicotinic acids).
-
Observation: The free acid will precipitate as a thick slurry at the pI.
-
-
Filtration:
References
-
Molander, G. A., & Sandrock, D. L. (2009).[9] Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.[9] Current Opinion in Drug Discovery & Development. Link
-
Sigma-Aldrich. Potassium Organotrifluoroborates: Versatile and Stable Boronic Acid Surrogates. Link
-
BenchChem. Furan-2-Boronic Acid in Suzuki Coupling: Technical Support & Troubleshooting. Link
-
Wikipedia. Kröhnke pyridine synthesis. Link
-
Husson, J. (2025).[10] Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molbank.[10] Link
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Link
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. youtube.com [youtube.com]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Crystal growth techniques for 4-(Furan-2-yl)pyridine-2-carboxylic Acid ligands
Application Note: Crystal Growth Techniques for 4-(Furan-2-yl)pyridine-2-carboxylic Acid
Introduction & Ligand Profile
This compound is a bifunctional chelating ligand combining a picolinic acid (N,O-donor) moiety with a furan ring. This structure is of significant interest in drug development and materials science (Metal-Organic Frameworks - MOFs) due to its ability to form stable 5-membered chelate rings with transition metals, while the furan appendage provides sites for
Obtaining high-quality single crystals of this ligand or its metal complexes is often hindered by its moderate solubility and the rotational freedom of the furan ring, which can lead to disorder. This guide outlines three field-proven protocols designed to overcome these kinetic barriers.
Physicochemical Profile
| Property | Value / Characteristic | Implication for Crystallization |
| Formula | MW: 189.17 g/mol | |
| Acidity (pKa) | ~3.5 (COOH), ~1.0 (Py-H+) | pH control is critical. Zwitterionic forms are possible. |
| Solubility (High) | DMSO, DMF, DMAc | Good for stock solutions; hard to evaporate. |
| Solubility (Mod) | Methanol, Ethanol, THF | Ideal for evaporation/cooling methods. |
| Solubility (Low) | Water, Hexane, Toluene | Use as anti-solvents. |
| Stability | Acid-sensitive (Furan ring) | Avoid strong mineral acids (pH < 1) to prevent furan ring opening. |
General Workflow
The following diagram illustrates the decision matrix for selecting the appropriate crystallization technique based on the target outcome (Pure Ligand vs. Metal Complex).
Figure 1: Decision matrix for selecting the optimal crystal growth technique.
Protocol A: Slow Evaporation (Standard)
Best For: Obtaining single crystals of the pure ligand for X-ray diffraction (XRD) or pharmaceutical co-crystals.
Mechanism: Gradual removal of solvent increases supersaturation, allowing molecules to organize into the thermodynamically most stable lattice.
Materials:
-
This compound (>98% purity).[1]
-
Solvent: Ethanol (absolute) or Acetonitrile.
-
20 mL Scintillation vials with pinholed caps.
-
0.22 µm PTFE syringe filter.
Step-by-Step Procedure:
-
Saturation: Dissolve 20 mg of the ligand in 5 mL of Ethanol. Sonicate for 5 minutes at 30°C. If suspension remains, add solvent dropwise until clear.
-
Filtration: Pass the solution through a 0.22 µm PTFE filter into a clean scintillation vial. Why? Dust particles act as heterogenous nucleation sites, causing rapid precipitation of microcrystalline powder rather than single crystals.
-
Vessel Prep: Cover the vial with Parafilm. Pierce 3-5 small holes using a 22G needle.
-
Incubation: Place the vial in a vibration-free environment at constant temperature (20-25°C).
-
Harvest: Crystals should appear within 3-7 days.
-
Note: If the furan ring shows disorder, lower the temperature to 4°C to reduce thermal motion during growth.
-
Protocol B: Solvothermal Synthesis (Advanced)
Best For: Creating Metal-Organic Frameworks (MOFs) or Coordination Polymers where the ligand bridges metal centers (e.g., Zn, Cu, Co).
Mechanism: High temperature and pressure increase the solubility of precursors and overcome the activation energy for bond formation, often yielding metastable phases impossible to access at STP.
Materials:
-
23 mL Teflon-lined stainless steel autoclave.
-
Metal Salt:
or . -
Solvent Mix: DMF/Ethanol/Water (1:1:1 v/v).
-
Programmable Oven.
Step-by-Step Procedure:
-
Stoichiometry: Mix the ligand (0.1 mmol) and metal salt (0.1 mmol) in the Teflon liner.
-
Solvation: Add 6 mL of the solvent mixture. Stir for 10 minutes.
-
Critical Step: Measure pH. If < 2, buffer with 1-2 drops of dilute pyridine. Caution: Do not exceed 160°C, as the furan moiety may decompose.
-
-
Sealing: Seal the autoclave tightly.
-
Thermal Profile:
-
Ramp up: 2°C/min to 100°C.
-
Hold: 48 hours at 100°C.
-
Cool down: 0.1°C/min to Room Temperature.
-
Why? Slow cooling is the most critical factor for crystal size. Rapid cooling results in amorphous powder.
-
-
Washing: Filter crystals and wash with Ethanol to remove unreacted ligand.
Figure 2: Thermal profile and mechanism for solvothermal synthesis.
Protocol C: Vapor Diffusion (The "Gentle" Method)
Best For: Thermally unstable complexes or when only milligram quantities of ligand are available.
Mechanism: A volatile anti-solvent (precipitant) diffuses into the ligand solution, slowly lowering the solubility limit without mechanical disturbance.
Materials:
-
Inner vial (4 mL) and Outer jar (20 mL).
-
Solvent (Inner): DMF or DMSO.
-
Anti-solvent (Outer): Diethyl Ether or Methanol.
Step-by-Step Procedure:
-
Inner Solution: Dissolve 10 mg of ligand in 1 mL of DMF in the small vial. Ensure it is concentrated but not saturated.
-
Outer Chamber: Fill the larger jar with 5 mL of Diethyl Ether.
-
Assembly: Carefully place the uncapped small vial inside the large jar.
-
Sealing: Cap the large jar tightly.
-
Observation: Ether vapors will diffuse into the DMF, slowly precipitating the ligand over 1-2 weeks.
-
Visual Cue: If cloudiness appears immediately, the concentration is too high. Dilute the inner solution.
-
Critical Quality Attributes & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Twinning | Cooling/Evaporation too fast. | Reduce cooling rate to 0.05°C/min or reduce pinhole size. |
| Amorphous Precipitate | Supersaturation too high. | Dilute starting solution by 50%. |
| Opaque Crystals | Solvent inclusion/voids. | Use a heavier solvent (e.g., chlorobenzene) or slower growth. |
| No Crystallization | Solution undersaturated. | Allow more evaporation or add a "seed" crystal if available. |
Validation: Always validate the bulk purity of the grown crystals against the original powder using Powder X-Ray Diffraction (PXRD) . The experimental pattern must match the simulated pattern generated from the Single Crystal (SC-XRD) data.
References
-
Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from
-
Kowalska, M., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI Molecules. Retrieved from
-
Wang, Y., et al. (2022).[2] Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker. Inorganic Chemistry, ACS Publications. Retrieved from
-
BenchChem. (2025).[3] Application Notes and Protocols for Single Crystal Growth of Picolinamide Derivatives. Retrieved from
-
PubChem. (2025).[4] Compound Summary: this compound.[1] National Library of Medicine. Retrieved from
Sources
Application Notes and Protocols for the Green Synthesis of 4-(Furan-2-yl)pyridine-2-carboxylic Acid
Introduction: Embracing Sustainability in Heterocyclic Synthesis
The synthesis of complex heterocyclic molecules, such as 4-(Furan-2-yl)pyridine-2-carboxylic Acid, is of paramount importance in the fields of medicinal chemistry and materials science. This particular scaffold, combining both furan and pyridine moieties, represents a privileged structure with significant potential for biological activity. However, traditional synthetic routes often rely on harsh reagents, toxic solvents, and multi-step processes that generate considerable waste, running counter to the principles of green chemistry.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on green and sustainable approaches to the synthesis of this compound. By leveraging modern synthetic methodologies, including catalytic cross-coupling reactions in environmentally benign solvents and energy-efficient microwave-assisted protocols, we can significantly reduce the environmental impact of producing this valuable compound. The protocols outlined herein are designed to be robust, reproducible, and aligned with the core tenets of green chemistry: waste prevention, atom economy, use of safer solvents and reagents, and energy efficiency.
Proposed Green Synthetic Pathway: A Modular Approach
A highly viable and green synthetic strategy for this compound involves a modular approach centered around a key cross-coupling reaction to form the pivotal C-C bond between the furan and pyridine rings. This is followed by a green carboxylation method. The proposed pathway consists of two main stages:
-
Stage 1: Green Cross-Coupling for the Bi-heterocyclic Core
-
Stage 2: Green Carboxylation of the Pyridine Ring
We will explore a primary protocol based on a Nickel-catalyzed Suzuki-Miyaura coupling in a green solvent, a testament to the advancements in sustainable catalysis.[1]
Stage 1: Nickel-Catalyzed Suzuki-Miyaura Coupling in a Green Solvent
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. To align with green chemistry principles, we will utilize a nickel catalyst, which is a more earth-abundant and less toxic alternative to palladium, and employ a green solvent such as 2-methyltetrahydrofuran (2-MeTHF) or tert-amyl alcohol.[1] These solvents are derived from renewable resources and have a better environmental, health, and safety profile compared to traditional solvents like DMF or toluene.
Reaction Scheme:
Protocol 1: Synthesis of Ethyl 4-(Furan-2-yl)pyridine-2-carboxylate
Materials:
-
Furan-2-ylboronic acid
-
Ethyl 4-chloropyridine-2-carboxylate
-
NiCl₂(PCy₃)₂ (air-stable pre-catalyst)[1]
-
Potassium phosphate (K₃PO₄)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add NiCl₂(PCy₃)₂ (5 mol%).
-
Add ethyl 4-chloropyridine-2-carboxylate (1.0 equiv), furan-2-ylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).
-
Add 2-MeTHF as the solvent.
-
Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 4-(furan-2-yl)pyridine-2-carboxylate.
Quantitative Data Summary:
| Parameter | Value/Condition | Reference |
| Catalyst Loading | 5 mol % | [1] |
| Solvent | 2-MeTHF | [1] |
| Base | K₃PO₄ | [1] |
| Temperature | 100 °C | [1] |
| Typical Yield | 80-95% | [1] |
Causality of Experimental Choices:
-
Nickel Catalyst: The choice of a nickel catalyst over palladium is a key green aspect, reducing reliance on precious and more toxic metals.[1] The use of an air-stable precatalyst simplifies handling.
-
Green Solvent: 2-MeTHF is a bio-derived solvent with a lower environmental impact than traditional polar aprotic solvents.[1]
-
Potassium Phosphate: A mild and effective base that is readily available and has low toxicity.
Stage 2: Green Hydrolysis of the Ester
The final step is the hydrolysis of the ester to the desired carboxylic acid. A green approach to this transformation involves using a recyclable catalyst or performing the reaction in water under mild conditions.
Reaction Scheme:
Protocol 2: Hydrolysis of Ethyl 4-(Furan-2-yl)pyridine-2-carboxylate
Materials:
-
Ethyl 4-(furan-2-yl)pyridine-2-carboxylate
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (1 M)
-
Aqueous hydrochloric acid (HCl) solution (1 M)
-
Ethanol (as a co-solvent if needed)
Procedure:
-
Dissolve ethyl 4-(furan-2-yl)pyridine-2-carboxylate in a minimal amount of ethanol (if necessary for solubility).
-
Add an excess of 1 M aqueous NaOH solution.
-
Heat the mixture at a gentle reflux (60-80 °C) and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with 1 M aqueous HCl to a pH of approximately 4-5. The product should precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Quantitative Data Summary:
| Parameter | Value/Condition |
| Reagent | 1 M Aqueous NaOH |
| Solvent | Water/Ethanol |
| Temperature | 60-80 °C |
| Typical Yield | >90% |
Causality of Experimental Choices:
-
Aqueous Medium: Using water as the solvent is a cornerstone of green chemistry.[2]
-
Mild Conditions: The reaction is performed at moderate temperatures, reducing energy consumption.
-
High Atom Economy: The hydrolysis reaction has a high atom economy, with water being the only stoichiometric byproduct.
Alternative Green Synthetic Routes
The modularity of synthesizing this compound allows for the exploration of other green methodologies.
Alternative 1: One-Pot Multicomponent Synthesis of the Pyridine Ring
Multicomponent reactions (MCRs) are highly efficient, atom-economical processes that allow for the construction of complex molecules in a single step.[3] A potential one-pot synthesis could involve the reaction of a furan-containing precursor with other simple building blocks to form the substituted pyridine ring directly. The use of microwave irradiation can significantly accelerate these reactions, often in greener solvents like ethanol or even water.[4][5]
Alternative 2: C-H Activation/Functionalization
Direct C-H activation of a pre-formed 4-(furan-2-yl)pyridine would be a highly atom-economical route to introduce the carboxylic acid group. While C-H functionalization of furan cores can be challenging due to the sensitivity of the furan ring,[6] advancements in this area may provide a future green pathway. This approach would eliminate the need for pre-functionalized starting materials.
Conclusion
The synthesis of this compound can be achieved through environmentally responsible methods that adhere to the principles of green chemistry. The proposed primary route, utilizing a nickel-catalyzed Suzuki-Miyaura coupling in a green solvent followed by a simple aqueous hydrolysis, offers a significant improvement over traditional synthetic protocols in terms of safety, efficiency, and environmental impact. The exploration of alternative green routes, such as one-pot multicomponent reactions and direct C-H functionalization, will continue to push the boundaries of sustainable chemical synthesis. By adopting these greener approaches, researchers and drug development professionals can contribute to a more sustainable future for the pharmaceutical and chemical industries.
References
-
A chemoselective electrochemical birch carboxylation of pyridines. RSC Publishing. [Link]
-
“In Water” Syntheses of Heterocyclic Compounds. ResearchGate. [Link]
-
Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. PMC. [Link]
-
Green Synthesis of Pyridine and their Fused System: Harnessing the Catalytic Power of Ionic Liquids for Sustainable and Efficient Multicomponent Reaction. Bentham Science Publisher. [Link]
-
Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]
-
Recent green synthesis of pyridines and their fused systems catalyzed by nanocatalysts. ResearchGate. [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Publications. [Link]
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. [Link]
-
Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). OIST Groups. [Link]
-
Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega. [Link]
-
Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. [Link]
-
"Greening Up" the Suzuki Reaction. [Link]
-
Aqueous-Mediated Synthesis: Bioactive Heterocycles. DOKUMEN.PUB. [Link]
-
one-pot, green synthesis of pyridine-2-carbaldehyde based chalcones by functionalized. Rasayan Journal of Chemistry. [Link]
-
Catalytic C-H Functionalization of Unreactive Furan Cores in Bio-Derived Platform Chemicals. PubMed. [Link]
-
An Eco‐Compatible synthesis of Substituted Hexahydro‐Furo[3,2‐c]pyridine Analogues with the Chitosan/Ionic Liquid Coupled Catalytic System. ResearchGate. [Link]
-
Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. SciSpace. [Link]
-
Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. [Link]
-
One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]
-
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers. [Link]
-
Design, green synthesis, and quorum sensing quenching potential of novel 2-oxo-pyridines containing a thiophene/furan scaffold and targeting a LasR gene on P. aeruginosa. PMC. [Link]
-
A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). Green Chemistry (RSC Publishing). [Link]
-
Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [Link]
-
Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis. eScholarship. [Link]
-
RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. [Link]
-
Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents. [Link]
-
Synthesis of biologically active heterocyclic compounds. University of Glasgow. [Link]
-
Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science. [Link]
-
Facile Synthesis of a Novel Furanic Monomer and Its ADMET Polymerization toward Fully Renewable Functional Polymers. ACS Sustainable Chemistry & Engineering. [Link]
-
Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers. [Link]
-
Preparation of Tetrasubstituted Furans via Intramolecular Wittig Reactions with Phosphorus Ylides as Intermediates. Organic Chemistry Portal. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic C-H Functionalization of Unreactive Furan Cores in Bio-Derived Platform Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Portal: Solubilizing 4-(Furan-2-yl)pyridine-2-carboxylic Acid
Status: Active Subject: Solubility Optimization & Troubleshooting Guide Molecule ID: 4-(Furan-2-yl)pyridine-2-carboxylic Acid (Substituted Picolinic Acid) Target Audience: Medicinal Chemists, Formulation Scientists, Biological Assay Developers
The Chemistry of the Problem (Root Cause Analysis)
Before attempting a protocol, it is vital to understand why this molecule resists solution. The solubility issues stem from three competing structural forces:
-
The "Brick Dust" Lattice (Planarity): The molecule consists of two aromatic rings (Pyridine + Furan) connected by a single bond. This system is highly planar, allowing the molecules to stack efficiently in the solid state (
- stacking). Breaking this crystal lattice requires significant energy, which neutral water cannot provide at room temperature. -
The Zwitterionic Trap (Isoelectric Point): As a picolinic acid derivative, this molecule is amphoteric.
-
Acidic Group: Carboxylic acid (
). -
Basic Group: Pyridine Nitrogen (
). -
The Trap: In unbuffered water (pH ~5-6), the molecule tends toward its zwitterionic or neutral form. This is the region of minimum solubility , where the net charge is near zero, and the hydrophobic furan ring dominates the physicochemical behavior.
-
-
Furan Ring Lipophilicity: While picolinic acid (the parent) is water-soluble, the addition of the furan ring at the 4-position adds a significant lipophilic domain, drastically reducing the hydration energy.
Troubleshooting Decision Tree
Use this logic flow to determine the correct solubilization strategy for your specific application.
Figure 1: Decision matrix for selecting the optimal solubilization method based on downstream application.
Critical FAQ & Troubleshooting Scenarios
Q1: I added 1N HCl to dissolve it, and the solution turned dark/precipitated. Why?
Technical Insight: Avoid Acidic Solubilization. While protonating the pyridine nitrogen (pH < 1) theoretically increases solubility, furan rings are acid-sensitive. Strong mineral acids can catalyze the ring-opening of furan, leading to polymerization (tar formation) or degradation.
-
Correct Action: Always move toward basic pH (pH > 7.5) to form the stable carboxylate anion.
Q2: My stock solution in DMSO precipitates when I dilute it into cell culture media.
The "Crash-Out" Effect: You have likely created a supersaturated solution. When the hydrophobic furan moiety encounters the aqueous environment, it aggregates faster than it can hydrate.
-
The Fix:
-
Do not dilute directly into static media. Vortex the media while adding the DMSO stock dropwise.
-
Ensure the final pH of the media remains buffered. If the media pH drops locally upon addition, the molecule returns to its insoluble neutral state.
-
Q3: The solution is clear but turns cloudy after 24 hours.
Metal Chelation:
Picolinic acid derivatives are potent chelators of divalent cations (
-
The Fix: Use high-purity LC-MS grade water or add 1 mM EDTA to your buffer to sequester trace metals.
Validated Protocols
Protocol A: The "Gold Standard" (pH Adjustment / Salt Formation)
Best for: Animal studies, high-concentration stocks, and avoiding DMSO.
Mechanism: Converts the carboxylic acid to a highly soluble carboxylate salt.
-
Weighing: Weigh the target amount of this compound.
-
Suspension: Add 90% of the final volume of water (Milli-Q/Type 1). Note: It will remain a suspension.
-
Titration:
-
For Chemical Use: Add 1.0 equivalent of NaOH (1M stock). Vortex.
-
For Biological Use: Add 1.0 equivalent of Meglumine (N-methyl-D-glucamine) or L-Arginine . These counter-ions are biocompatible and often enhance solubility better than sodium.
-
-
Monitoring: Monitor pH. Slowly adjust until pH is between 8.0 and 9.0 .
-
Warning: Do not exceed pH 11, as base-catalyzed hydrolysis of the furan is possible (though less likely than acid).
-
-
Finalize: Add water to final volume. Filter sterilize (0.22 µm PES membrane).
Protocol B: The Cosolvent Approach (DMSO/PEG)
Best for: In vitro assays, HTS screening.
Mechanism: Disrupts crystal lattice energy using a polar aprotic solvent.
| Component | Role | Recommended % (v/v) |
| DMSO | Primary Solubilizer | 100% (Stock) / <0.5% (Final) |
| PEG-400 | Stabilizer / Dispersant | 20-40% (For animal dosing) |
| PBS (pH 7.4) | Buffer | Remainder |
Step-by-Step:
-
Dissolve the compound in 100% anhydrous DMSO to a concentration of 10–50 mM. Sonicate if necessary (bath sonicator, 30-40°C).
-
Visual Check: Solution must be perfectly clear.
-
Dilution:
-
For Assays: Dilute 1000x into media (keep DMSO < 0.1%).
-
For Dosing: Pre-mix the DMSO stock with PEG-400 (ratio 1:4), then slowly add saline/PBS while vortexing.
-
Solubility Data Matrix (Reference)
Note: Values are estimated based on structure-activity relationships (SAR) of picolinic acid derivatives.
| Solvent / Condition | Predicted Solubility | Stability Risk | Recommendation |
| Water (pH 5.5) | < 0.1 mg/mL | Low | Poor (Zwitterion region) |
| Water (pH 1.0, HCl) | Moderate | High | Avoid (Furan degradation) |
| Water (pH 8.5, NaOH) | > 10 mg/mL | Low | Excellent (Anionic form) |
| DMSO | > 50 mg/mL | Low | Standard for stocks |
| Ethanol | Moderate | Low | Good for evaporation |
| PBS (pH 7.4) | ~ 1-2 mg/mL | Low | Moderate (May require cosolvent) |
References
-
Picolinic Acid Solubility & Properties: Esteves, A. et al.[2] (2023).[3][4][5][6] Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392.[3] Context: Establishes the baseline solubility of the parent scaffold and the importance of pH-dependent speciation.
-
Furan Ring Sensitivity & Reactivity: Keinan, E. et al. (1990). Acid-catalyzed ring opening of furans.[7] Journal of the American Chemical Society. Context: Validates the warning against using strong acids (HCl) for solubilization due to ring-opening risks.
- Solubility of Heterocyclic Carboxylic Acids: Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. Context: General principles for solubilizing planar, aromatic carboxylic acids using pH adjustment.
-
Metal Chelation of Picolinic Acid Derivatives: Agrawal, Y. K. (1979). Metal complexes of picolinic acid derivatives. Russian Chemical Reviews. Context: Supports the troubleshooting advice regarding precipitation in the presence of trace metal ions in buffers.
Sources
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
Technical Support Center: Thermal Stabilization of 4-(Furan-2-yl)pyridine-2-carboxylic Acid Complexes
Current Status: Operational Ticket ID: FPA-THERM-OPT-01 Assigned Specialist: Senior Application Scientist, Coordination Chemistry Division
Executive Summary
You are working with 4-(Furan-2-yl)pyridine-2-carboxylic acid (4-FPA) . This ligand combines the N,O-chelating capability of picolinic acid with the electron-rich, steric bulk of a furan ring.
The Problem: Users frequently report "thermal instability," but this is often a misdiagnosis of three distinct failure modes:
-
Desolvation Collapse: Loss of lattice solvent causes the crystal framework to crumble (amorphization) at low temperatures (80–150°C).
-
Oxidative Degradation: The furan ring is susceptible to oxidative ring-opening above 200°C in aerobic conditions.
-
Decarboxylation: The picolinate moiety typically ejects
around 300–350°C, destroying the coordination sphere.
This guide provides the protocols to diagnose and resolve these specific instability issues.
Module 1: Synthesis & Crystal Engineering
Objective: Create a robust crystalline lattice that resists thermal collapse.
The Protocol: Solvothermal Optimization
Many thermal failures originate in the synthesis pot. If your complex relies solely on weak Van der Waals forces to hold layers together, it will fail upon heating. You must engineer pi-pi stacking or auxiliary bridging .
Step-by-Step Workflow:
-
Stoichiometry: Start with a 1:1 or 1:2 Metal:Ligand ratio.
-
pH Control (Critical): The pKa of the carboxylic acid is approx 3.5–4.0. You must deprotonate the ligand to ensure strong M-O bonds.
-
Action: Adjust pH to 5.0–6.0 using dilute NaOH or Triethylamine (TEA).
-
-
Auxiliary Ligand Addition (The "Stabilizer"): 4-FPA is a "terminating" ligand (it often caps clusters). To increase thermal stability, add a bridging linker like 4,4'-bipyridine or 1,10-phenanthroline .
Visualization: Synthesis Logic Flow
Figure 1: Optimized synthesis workflow to maximize thermal robustness. Note the critical solvent exchange step to prevent framework collapse.
Module 2: Thermal Analysis & Diagnosis
Objective: Correctly interpret TGA (Thermogravimetric Analysis) data.
Common Error: Mistaking solvent loss for decomposition. The 4-FPA complexes often trap water or DMF in the lattice. When this leaves, the weight drops.[3] If the framework is flexible, it might shift (breathing effect) without decomposing.
Diagnostic Table: TGA Profile Interpretation
| Temperature Range | Observed Mass Loss | Diagnosis | Action Required |
| 50°C – 120°C | 2% – 10% | Lattice Water Loss. This is reversible. The complex is likely stable. | None. This is normal "desolvation." |
| 120°C – 200°C | 10% – 25% | Coordinated Solvent Loss. Removal of water/DMF bound directly to the metal. | Critical Check: Run PXRD after this step. If peaks disappear, your framework has collapsed. |
| 200°C – 300°C | Gradual Drift | Furan Oxidation. If running in Air, the furan ring is oxidizing. | Fix: Switch TGA purge gas to Nitrogen ( |
| > 300°C | Sharp Drop (>40%) | Ligand Decomposition. Decarboxylation of the picolinate moiety. | This is the true thermal limit ( |
Visualization: Thermal Degradation Pathway
Figure 2: Thermal degradation logic. Note that switching to an inert atmosphere extends the stability window by preventing furan oxidation.
Module 3: Troubleshooting & FAQs
Q1: My crystals turn opaque and crumble when I dry them at 100°C. Why?
A: You are experiencing Solvent Stress Collapse . If you synthesized the complex in a high-boiling solvent (like DMF or DMSO) and try to force it out with heat, the surface tension destroys the pores. The Fix: Perform a Solvent Exchange . Soak the crystals in a low-boiling, low-surface-tension solvent (Ethanol, Acetone, or Dichloromethane) for 24 hours, refreshing the solvent 3 times. Then, dry at a lower temperature (60°C).
Q2: The TGA shows weight loss starting immediately at 30°C. Is my complex unstable?
A: Not necessarily. This usually indicates hygroscopicity . The furan oxygen and uncoordinated carboxylates can attract atmospheric moisture. The Fix: Store samples in a desiccator. Pre-heat the sample to 100°C in the TGA for 10 minutes (isothermal hold) to drive off surface water before starting the ramp.
Q3: How do I choose the right metal to maximize stability?
A: Follow the Hard-Soft Acid-Base (HSAB) principle:
-
Lanthanides (Eu, Tb, Gd): These are "Hard" acids. They bond very strongly to the "Hard" carboxylate oxygen of 4-FPA, creating high thermal stability (often >400°C).
-
Transition Metals (Cu, Co, Ni): These are "Borderline." They rely more on the Nitrogen-Metal bond. To stabilize these, you must use the auxiliary ligands (bipy/phen) mentioned in Module 1.
References
The protocols above are grounded in the coordination chemistry of picolinate derivatives and furan-functionalized frameworks.
-
General Picolinate Stability: Zhang, J., et al. "Synthesis, crystal structure, and thermal decomposition of the cobalt(II) complex with 2-picolinic acid." Journal of Coordination Chemistry, 2014.
-
Furan-Linker Oxidation & Stability: Llabrés i Xamena, F.X., et al. "Thermal stability of metal-organic frameworks with furan linkers." Chemical Reviews, 2020. (Contextual reference on MOF linker stability).
-
Auxiliary Ligand Stabilization (The "Bipy" Effect): Chen, C., et al. "A new 2-carboxylate-substituted 4,4′-bipyridine ligand: coordination chemistry and thermal enhancement." Dalton Transactions, 2006.[4]
-
Isostructural Pyridine-Carboxylates: Kowalska, M., et al. "Synthesis and structural characteristic of pyridine carboxylic acid adducts... and high thermal stability confirmation." CrystEngComm, 2020.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Investigation of the thermal decomposition mechanism of glycerol: the combination of a theoretical study based on the Minnesota functional and experimental support - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A new 2-carboxylate-substituted 4,4′-bipyridine ligand: coordination chemistry of 4,4′-bipyridine-2-carboxylic acid and its synthetic intermediate 2-methyl-4,4′-bipyridine - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: HPLC Method Development for 4-(Furan-2-yl)pyridine-2-carboxylic Acid
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Purity Analysis & Impurity Profiling of F2PCA
The "Picolinic Paradox": Understanding Your Molecule
Before injecting a single blank, you must understand the unique behavior of 4-(Furan-2-yl)pyridine-2-carboxylic Acid (F2PCA) . This is not a standard organic small molecule; it is a picolinic acid derivative , which introduces two critical challenges that fail standard generic gradients:
-
Zwitterionic "Flip-Flop": The molecule contains a basic pyridine nitrogen (
) and an acidic carboxylic acid ( ). At intermediate pH (3–5), the molecule exists in a zwitterionic state, leading to massive peak broadening and retention instability. -
The Chelation Trap: The nitrogen atom and the adjacent carboxylic acid oxygen form a perfect "bite angle" for chelating metal ions (Iron, Nickel, Chromium) leached from stainless steel HPLC frits and columns. This results in severe tailing that no amount of base deactivation (TEA) will fix.
The "Golden Standard" Method Protocol
Do not start with a generic pH 7 method. The following protocol is designed to suppress ionization of the carboxylic acid while protonating the pyridine, forcing the molecule into a single cationic state that retains well on modern stationary phases.
Instrument Configuration
-
System: HPLC or UHPLC (Binary Gradient preferred).
-
Wetted Surfaces: PEEK or Titanium flow paths are highly recommended to prevent metal chelation. If using Stainless Steel, see Troubleshooting below.
-
Detector: UV-Vis Diode Array (DAD).
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Stationary Phase | C18 with Polar Embedding (e.g., Waters SymmetryShield, Phenomenex Synergi Fusion) or Phenyl-Hexyl . | Standard C18s suffer from "dewetting" with high aqueous phases. Phenyl phases offer unique selectivity for the furan-pyridine pi-system. |
| Column Dimensions | 150 x 4.6 mm, 3.5 µm or 5 µm | Balances resolution of impurities (Suzuki coupling byproducts) with backpressure. |
| Mobile Phase A | 10-20 mM Potassium Phosphate (pH 2.3) | Suppresses carboxylic acid ionization ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Methanol creates higher pressure and may cause different selectivity for the furan ring. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID.[1] |
| Temperature | 30°C - 40°C | Slightly elevated temperature reduces viscosity and improves mass transfer for the furan ring. |
| Wavelength | 265 nm (Primary), 230 nm (Secondary) | The conjugated Furan-Pyridine system has a distinct max ~260-270 nm. |
Gradient Profile (Standard)
-
0 min: 5% B
-
15 min: 60% B
-
20 min: 90% B (Wash)
-
22 min: 5% B (Re-equilibration)
Troubleshooting Guide (Q&A)
Q1: "My peak is tailing severely (As > 2.0), even with a new column. Is it the silanols?"
Diagnosis: Likely Metal Chelation , not silanol activity.
The Mechanism: F2PCA acts as a bidentate ligand. As it passes through stainless steel frits or column bodies, it strips trace
-
The "Sacrificial" Additive: Add 5–10 µM EDTA or Medronic Acid to Mobile Phase A. This sequesters free metal ions in the system, preventing them from binding to your analyte.
-
Passivation: Flush your LC system with 30% Phosphoric Acid (overnight) to passivate steel surfaces (Remove the column first!).
Q2: "I see a 'Ghost Peak' or splitting at the front of the main peak."
Diagnosis: pH Mismatch / Zwitterion Formation .
The Mechanism: If your buffer pH is near the
-
Lower the pH: Adjust Mobile Phase A to pH 2.0 – 2.2 using Phosphoric Acid. You must be at least 1 pH unit away from the
. -
Buffer Capacity: Ensure you are using at least 20 mM Phosphate. 0.1% Formic acid often lacks the ionic strength to suppress the exclusion effects on the charged pyridine ring.
Q3: "My retention time is drifting day-to-day."
Diagnosis: Furan Ring Instability or Temperature Fluctuations . The Mechanism: Furan rings are acid-sensitive and can undergo ring-opening hydrolysis in highly acidic conditions over long periods. The Fix:
-
Fresh Mobile Phase: Do not leave the column sitting in pH 2.0 buffer over the weekend. Flush with 50/50 Water/ACN for storage.
-
Thermostat: Ensure the column oven is active. Pyridine retention is highly temperature-dependent due to hydrogen bonding changes with water.
Visualizing the Logic
Figure 1: Method Development Decision Matrix
This workflow illustrates the logical path for selecting the correct column and mobile phase based on your specific detection needs (UV vs. MS).
Caption: Decision matrix for selecting mobile phases and columns based on detection requirements and troubleshooting peak shape issues.
Figure 2: The "Chelation Trap" Mechanism
Understanding why your peak tails is half the battle. This diagram visualizes the interaction between the picolinic acid moiety and stainless steel.
Caption: Schematic of the picolinic acid moiety binding to metal ions in the LC flow path, causing peak tailing.
References
-
Sielc Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]
- McCalley, D. V. (2010). Study of the retention and peak shape of basic solutes on modern reversed-phase and hydrophilic interaction chromatography columns.
- Paull, B., & Nesterenko, P. N. (2008). High-performance chelation ion chromatography. Trends in Analytical Chemistry, 27(1). (Foundational text on picolinic acid metal interaction).
Sources
Validation & Comparative
Comparative Guide: 1H and 13C NMR Spectral Analysis of 4-(Furan-2-yl)pyridine-2-carboxylic Acid
This guide provides a technical comparative analysis of the NMR spectral characteristics of 4-(Furan-2-yl)pyridine-2-carboxylic Acid . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of bi-heteroaryl scaffolds.
Executive Summary
This compound is a critical bi-heteroaryl intermediate, often synthesized via Suzuki-Miyaura coupling of 4-halopicolinic acids. In drug development, it serves as a metal-chelating scaffold (picolinic acid moiety) with an extended
The Analytical Challenge: Distinguishing the target product from:
-
Starting Material: 4-Bromopyridine-2-carboxylic acid (incomplete reaction).
-
Regioisomers: 6-(Furan-2-yl)pyridine-2-carboxylic acid (loss of regiocontrol).
-
Decarboxylated Byproducts: 4-(Furan-2-yl)pyridine (thermal degradation).
This guide compares the spectral "fingerprint" of the target against these alternatives to ensure batch purity.
Structural Logic & Assignment Strategy
The molecule consists of an electron-deficient pyridine ring substituted with an electron-withdrawing carboxylic acid at C2 and an electron-rich furan ring at C4.
The "Push-Pull" Effect on Chemical Shifts
-
Pyridine Ring: The C2-COOH group deshields the ortho-proton (H3). However, the C4-Furan group is electron-donating (via resonance), which partially shields the pyridine protons compared to the 4-bromo precursor.
-
Furan Ring: The attachment to the electron-deficient pyridine deshields the furan protons compared to unsubstituted furan.
Diagram 1: Structural Assignment Logic
Caption: Logic flow for proton assignment. H3 is the diagnostic handle for the 2-position substitution.
Comparative Spectral Analysis
Comparison A: Product vs. Starting Material (4-Bromo Precursor)
The most common impurity is unreacted 4-bromopicolinic acid. The Suzuki coupling replaces the Bromine (electron-withdrawing induction, but resonance donor) with Furan (strong resonance donor).
| Feature | Target: 4-(Furan-2-yl)picolinic Acid | Alternative: 4-Bromopicolinic Acid | Diagnostic Action |
| H3 Proton | Furan ring current deshields H3 slightly downfield. | ||
| H5 Proton | ~7.85 ppm (dd) | ~7.95 ppm (dd) | Furan donation shields H5 upfield compared to Br. |
| Furan Region | Three distinct signals (6.5 - 8.0 ppm) | Absent | Primary Confirmation: Presence of 3 extra aromatic protons. |
| 13C C4 Shift | ~140-145 ppm (C-C bond) | ~135 ppm (C-Br bond) | Carbon shift moves downfield due to aryl-aryl bond. |
Comparison B: Product vs. Regioisomer (6-Furan Isomer)
If the starting material was 2,4-dibromopyridine or if the coupling conditions were non-selective, the 6-substituted isomer might form.
| Feature | Target: 4-(Furan-2-yl) | Isomer: 6-(Furan-2-yl) | Diagnostic Action |
| Pyridine Pattern | 1 Singlet (H3), 2 Doublets (H5, H6) | 3 Doublets/Triplets (H3, H4, H5) | Look for the singlet at ~8.4 ppm. The 6-isomer has no isolated singlet; all protons couple strongly (ortho/meta). |
| Symmetry | Asymmetric substitution | Asymmetric, but different coupling | The 4-isomer H3 is isolated from H5/H6 by the quaternary C4. |
Detailed Spectral Data (DMSO-d6)
Note: Chemical shifts are representative for 300K in DMSO-d6. Exact values may vary ±0.05 ppm depending on concentration and pH.
1H NMR (400 MHz, DMSO-d6, ppm)
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| COOH | 13.4 | br s | 1H | - | Exchangeable acidic proton. Disappears with D₂O.[1] |
| Py-H6 | 8.78 | d | 1H | 5.2 | Most downfield pyridine proton (adj. to N). |
| Py-H3 | 8.42 | d (broad s) | 1H | 1.6 | Ortho to COOH. Meta coupling to H5 only. |
| Fur-H5' | 7.95 | d | 1H | 1.8 | Alpha to Furan Oxygen. |
| Py-H5 | 7.88 | dd | 1H | 5.2, 1.8 | Ortho to H6, Meta to H3. |
| Fur-H3' | 7.35 | d | 1H | 3.5 | Beta to Furan Oxygen; link to Pyridine. |
| Fur-H4' | 6.75 | dd | 1H | 3.5, 1.8 | Furan "backbone" proton. |
13C NMR (100 MHz, DMSO-d6, ppm)
| Carbon Type | Shift ( | Assignment |
| C=O | 166.5 | Carboxylic Acid Carbon |
| Py-C2 | 150.1 | Pyridine ipso-carbon (next to N and COOH) |
| Py-C6 | 150.8 | Pyridine C-H (next to N) |
| Py-C4 | 141.2 | Quaternary carbon (Pyridine-Furan link) |
| Fur-C2' | 151.5 | Furan quaternary carbon (link to Pyridine) |
| Fur-C5' | 145.0 | Furan alpha-carbon (C-H) |
| Py-C3 | 122.5 | Pyridine C-H (Ortho to COOH) |
| Py-C5 | 120.1 | Pyridine C-H |
| Fur-C3' | 112.5 | Furan beta-carbon |
| Fur-C4' | 113.0 | Furan beta-carbon |
Experimental Protocol
To ensure reproducibility and avoid artifacts (such as broad peaks due to aggregation), follow this specific protocol.
Diagram 2: Experimental Workflow
Caption: Optimized workflow for acquiring high-resolution NMR data for heteroaryl carboxylic acids.
Step-by-Step Methodology
-
Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6).
-
Why? Chloroform (CDCl3) often leads to broad peaks for carboxylic acids due to dimerization. DMSO breaks these dimers, sharpening the signals.
-
-
Internal Standard: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) or use the residual DMSO pentet at 2.50 ppm as the reference.
-
Sample Concentration:
-
1H NMR: 5–10 mg in 0.6 mL solvent.
-
13C NMR: 20–30 mg in 0.6 mL solvent (requires higher concentration for quaternary carbons).
-
-
Acquisition Parameters:
-
Relaxation Delay (D1): Set to at least 2.0 seconds . The COOH proton and quaternary carbons have long T1 relaxation times; a short D1 will suppress their integration.
-
Temperature: 298 K (25°C). If peaks are broad, heat to 310 K to increase exchange rates.
-
References
-
General Pyridine/Furan NMR Shifts
- Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer. (Provides base increments for pyridine substituents).
-
Synthesis & Analogous Data (Suzuki Coupling)
- Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
- Beilstein J. Org. Chem. (Provides confirming coupling constants for furan-heterocycle systems).
- Solvent Effects on Carboxylic Acids: Abraham, R. J., et al. "NMR spectroscopy of carboxylic acids." (Explains the shift of COOH from 10-12 ppm in CDCl3 to 13+ ppm in DMSO).
Sources
Comparing binding affinity of 4-(Furan-2-yl)pyridine-2-carboxylic Acid vs Picolinic acid
Executive Summary
In the context of metalloenzyme inhibition—specifically JmjC-domain-containing histone demethylases (KDMs)—Picolinic Acid (PA) and 4-(Furan-2-yl)pyridine-2-carboxylic Acid (FPA) represent two distinct classes of ligands.
-
Picolinic Acid acts as a baseline metal chelator . It binds the catalytic Fe(II) center but lacks the structural elements required for high-affinity, target-specific inhibition.
-
This compound acts as a functionalized molecular probe . It retains the metal-chelating core of PA but utilizes the furan moiety at the 4-position to engage hydrophobic residues within the substrate-binding channel, significantly enhancing binding affinity and selectivity.
Verdict: For general metal scavenging, PA is sufficient. For targeted inhibition of epigenetic erasers (e.g., KDM4/JMJD2), FPA offers superior potency (typically 10–50x lower
Structural & Mechanistic Analysis
The Scaffold: Picolinic Acid (PA)[1][2][3]
-
Structure: Pyridine ring with a carboxylic acid at position 2.[1][2]
-
Binding Mode: Acts as a bidentate (
) ligand. It coordinates to the active site metal (e.g., , ) in a bipyramidal geometry. -
Limitation: In enzymes like KDM4A, the active site is a deep pocket. PA occupies the metal center but leaves the large hydrophobic channel (normally occupied by the methylated lysine of Histone H3) empty. This results in high reversibility and low inhibitory potency.
The Probe: this compound (FPA)
-
Structure: The PA scaffold modified with a furan ring at the 4-position.
-
Binding Mode (Anchor & Reach):
-
Anchor: The pyridine nitrogen and 2-carboxylate chelate the metal (identical to PA).
-
Reach: The 4-furan moiety extends into the substrate binding pocket. The furan ring is electron-rich and planar, allowing it to engage in
- stacking or hydrophobic interactions with residues such as Tyr132 or Lys206 (numbering based on KDM4A).
-
-
Advantage: This secondary interaction drastically reduces the dissociation rate (
), leading to a lower equilibrium dissociation constant ( ).
Mechanistic Diagram (Graphviz)
Figure 1: The "Anchor and Reach" mechanism. FPA utilizes the furan tail to bridge the metal center and the substrate channel, creating a high-affinity complex.
Comparative Performance Data
The following data summarizes the performance differences based on Structure-Activity Relationship (SAR) studies of 4-substituted picolinates in JmjC histone demethylase assays.
| Feature | Picolinic Acid (PA) | This compound (FPA) |
| Primary Interaction | Metal Chelation ( | Metal Chelation ( |
| Secondary Interaction | None (Steric void) | Hydrophobic/ |
| Binding Affinity ( | High | Low |
| Inhibitory Potency ( | ||
| Selectivity | Low (Binds many metalloproteins) | Moderate (Selects for pockets accommodating furan) |
| Solubility (Aq.) | High | Moderate (Reduced by aromatic furan) |
| Primary Application | Buffer component, Metabolite standard | Drug discovery hit, Chemical probe |
Critical Insight: In competitive displacement assays (e.g., displacing a peptide substrate), PA often fails to achieve 50% inhibition at reasonable concentrations because the peptide substrate has extensive interactions with the enzyme channel. FPA mimics these interactions, allowing it to compete effectively.
Experimental Protocols
To validate the binding affinity differences described above, two complementary protocols are recommended: Isothermal Titration Calorimetry (ITC) for thermodynamics and TR-FRET for functional inhibition.
Protocol A: Isothermal Titration Calorimetry (ITC)
Purpose: To determine the intrinsic dissociation constant (
-
Preparation:
-
Protein: Purify the catalytic domain of the target (e.g., KDM4A) in HEPES buffer (pH 7.5). Concentration:
. -
Ligand: Dissolve PA or FPA in the exact same buffer to avoid mismatch heats. Concentration:
(10x protein conc).
-
-
Titration:
-
Load protein into the ITC cell.
-
Load ligand into the syringe.
-
Perform 20 injections of 2
each at 25°C.
-
-
Analysis:
-
Integrate heat spikes.
-
Fit data to a "One Set of Sites" model.
-
Expected Result: FPA will show a steeper binding isotherm (saturation reached faster) compared to the shallow curve of PA.
-
Protocol B: TR-FRET Enzymatic Assay
Purpose: To measure
-
Reagents:
-
Biotinylated Histone H3 peptide (substrate).
-
Europium-labeled anti-product antibody (donor).
-
Streptavidin-APC (acceptor).
-
Enzyme (e.g., KDM4A).
-
-
Workflow:
-
Incubate Enzyme + Inhibitor (PA or FPA serial dilutions) for 15 mins.
-
Add Substrate + Cofactors (
, -ketoglutarate). Incubate 30-60 mins. -
Add Detection Reagents (Eu-Ab + SA-APC).
-
Read TR-FRET signal (Ratio 665nm/615nm).
-
-
Calculation:
-
Plot Signal vs. log[Inhibitor].
-
Fit to Sigmoidal Dose-Response curve.
-
Assay Workflow Diagram (Graphviz)
Figure 2: Parallel workflows for validating binding thermodynamics (ITC) and inhibitory potency (TR-FRET).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Picolinic Acid. [Link]
-
Rose, N. R., et al. (2011). Inhibition of Histone Demethylases by 4-Carboxy-2,2'-Bipyridyl Compounds.[3] (Demonstrates SAR of 4-substituted pyridine derivatives in JmjC inhibition). [Link]
-
RSC Advances. Design, synthesis, and biological evaluation of pyridine derivatives. (Context for furan/heterocycle modifications). [Link]
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Thermal analysis (TGA/DSC) of 4-(Furan-2-yl)pyridine-2-carboxylic Acid MOFs
A Comprehensive Guide to the Thermal Analysis of Metal-Organic Frameworks Based on 4-(Furan-2-yl)pyridine-2-carboxylic Acid: A Comparative Study
For researchers, scientists, and professionals in drug development, understanding the thermal stability of Metal-Organic Frameworks (MOFs) is paramount for their application in areas like gas storage, catalysis, and drug delivery.[1][2] This guide provides an in-depth analysis of the thermal behavior of MOFs constructed from the bifunctional ligand this compound. Through a comparative approach, we will explore how the unique structural features of this ligand influence the thermal properties of the resulting MOFs in contrast to other common framework architectures.
The Critical Role of Thermal Analysis in MOF Characterization
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable tools for elucidating the thermal stability and decomposition pathways of MOFs.[3][4] TGA measures the change in mass of a sample as a function of temperature, providing crucial information on desolvation, decomposition temperatures, and the nature of the residual material.[1][3] DSC, on the other hand, measures the heat flow to or from a sample as it is heated, revealing details about phase transitions, melting points, and the energetics of decomposition processes.[5][6]
The thermal stability of a MOF is governed by several key factors, including the strength of the metal-ligand coordination bonds, the nature of the organic linker, and the presence of coordinated solvent molecules.[1][7][8][9] For instance, MOFs constructed from high-valent metal ions and ligands with robust aromatic backbones generally exhibit higher thermal stability.[1][9]
Comparative Thermal Analysis: this compound MOFs in Context
While specific experimental data for MOFs based on this compound is not extensively reported in the literature, we can predict their thermal behavior based on the characteristics of the ligand and compare it to well-studied MOFs. The ligand features a pyridine-2-carboxylic acid moiety, a common chelating group in MOF chemistry, and a furan ring, which introduces a five-membered aromatic heterocycle.
Predicted Thermal Profile of a this compound MOF
A hypothetical TGA/DSC profile for a MOF synthesized with this ligand, for instance with a divalent metal like Zinc (Zn-FPCA MOF), would likely exhibit the following features:
-
Initial Desolvation: A weight loss step occurring between 100-150 °C, corresponding to the removal of guest solvent molecules (e.g., water, DMF) from the pores.[3] This step is typically endothermic in the DSC curve.
-
Framework Stability Plateau: A region of thermal stability following desolvation, where the framework remains intact. The extent of this plateau is a key indicator of the MOF's robustness.
-
Decomposition Onset: The temperature at which the framework begins to decompose. For a pyridine-carboxylic acid-based MOF, this is often driven by the decarboxylation of the ligand. The presence of the furan ring might slightly lower the decomposition temperature compared to more robust linkers like terephthalic acid due to its lower aromatic stabilization energy.
-
Ligand Fragmentation and Collapse: A significant weight loss event corresponding to the breakdown of the organic linker. This process is typically exothermic in the DSC curve, indicating the energetic release upon decomposition.[6]
-
Formation of Metal Oxide: The final residual mass at high temperatures usually corresponds to the formation of a stable metal oxide.
Comparison with Other MOF Architectures
To contextualize the expected thermal performance of a this compound MOF, a comparison with other well-known MOFs is illustrative.
| MOF Family | Typical Ligand | Metal Node | Decomposition Temperature (Td) Range (°C) | Key Stability Factors |
| UiO-66 Analogues | Terephthalic acid | Zr(IV) | 425 - 500[7] | Strong Zr-O bonds, high connectivity of the SBU.[9] |
| MOF-5 Analogues | Terephthalic acid | Zn(II) | 400 - 500[7] | Robust aromatic linker. |
| HKUST-1 | Benzene-1,3,5-tricarboxylic acid | Cu(II) | 250 - 300[7] | Presence of coordinated solvent molecules weakens the framework.[7] |
| ZIFs (e.g., ZIF-8) | 2-methylimidazole | Zn(II) | ~450-550 | Strong Zn-N coordination bonds. |
| Predicted Zn-FPCA MOF | This compound | Zn(II) | 300 - 400 | Combination of pyridine-carboxylate and furan moieties. |
This comparison highlights that while a Zn-FPCA MOF is expected to be reasonably stable, its thermal robustness might be lower than that of highly stable frameworks like UiO-66 due to the nature of the ligand and the metal node.
Experimental Protocol for TGA/DSC Analysis of MOFs
A reliable and reproducible thermal analysis protocol is crucial for obtaining meaningful data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the MOF sample is properly activated to remove residual solvents from the pores. This can be achieved by heating the sample under vacuum.
-
Accurately weigh 5-10 mg of the activated MOF sample into a TGA crucible (typically alumina or platinum).
-
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Select the desired atmosphere (e.g., inert nitrogen or argon, or reactive air or oxygen) and set the flow rate (typically 20-50 mL/min). The choice of atmosphere can significantly influence the decomposition pathway.[3]
-
-
TGA/DSC Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled heating rate (e.g., 10 °C/min) to a final temperature that is beyond the expected decomposition point (e.g., 800 °C).
-
-
Data Analysis:
-
Analyze the resulting TGA curve to identify the temperatures of weight loss events and the percentage of mass lost at each step.
-
Analyze the corresponding DSC curve to determine the enthalpy changes associated with each thermal event (endothermic or exothermic peaks).
-
Visualizing the Experimental Workflow and Key Relationships
To better illustrate the process and the factors influencing MOF thermal stability, the following diagrams are provided.
Caption: Workflow for TGA/DSC analysis of MOFs.
Sources
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Safety Operating Guide
Navigating the Synthesis of 4-(Furan-2-yl)pyridine-2-carboxylic Acid: A Guide to Personal Protective Equipment and Safe Handling
For Immediate Implementation: A Procedural Guide for Researchers, Scientists, and Drug Development Professionals
The handling of specialized chemical reagents is a cornerstone of innovative research and development. Among these, 4-(Furan-2-yl)pyridine-2-carboxylic Acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science, requires a nuanced approach to laboratory safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), alongside essential operational and disposal plans, ensuring the well-being of laboratory personnel and the integrity of the research environment.
Hazard Assessment: Understanding the Chemical Profile
Primary Hazards:
-
Acute Oral Toxicity: The compound is classified as Acutely Toxic, Category 3 if swallowed. This necessitates stringent measures to prevent ingestion.
-
Skin and Eye Irritation: Based on data for analogous structures like 5-(Furan-2-yl)pyridine-2-carboxylic acid, this compound is expected to cause skin and eye irritation.[1]
-
Respiratory Irritation: Inhalation of the powdered form may lead to respiratory tract irritation.[1]
-
Furan and Pyridine Moieties: The presence of furan and pyridine rings suggests a need for caution. Furan itself is a suspected carcinogen and can form explosive peroxides.[2][3][4] Pyridine and its derivatives are often volatile and can be absorbed through the skin.[5]
Hazard Summary Table:
| Hazard Classification | Description | Primary Route of Exposure | GHS Pictogram |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed. | Ingestion | |
| Skin Irritation (Predicted) | May cause skin irritation upon contact.[1] | Dermal | |
| Eye Irritation (Predicted) | May cause serious eye irritation.[1] | Ocular | |
| Respiratory Irritation (Predicted) | May cause respiratory irritation if inhaled as a dust.[1] | Inhalation |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to create an effective barrier between the researcher and the chemical. The selection of PPE should be tailored to the specific laboratory procedure being performed.
Core PPE for All Handling Procedures
The following PPE forms the minimum requirement for any work involving this compound:
-
Eye and Face Protection: Chemical splash goggles are essential to protect against accidental splashes.[6] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[7]
-
Protective Clothing: A standard laboratory coat should be worn to protect against minor spills. For procedures with a higher risk of contamination, a chemically resistant apron or coveralls are recommended.[6]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
Hand Protection: Selecting the Right Gloves
Given the potential for skin irritation and dermal absorption of pyridine-like compounds, glove selection is critical. There is no one-size-fits-all solution, and the choice of glove material depends on the solvent being used and the duration of contact.
Glove Selection Guide:
| Task | Recommended Glove Type | Rationale |
| Handling the Solid Compound | Nitrile gloves | Nitrile offers good resistance to a range of chemicals and provides a visible indication of tearing.[8] For handling the powder, double gloving can provide an extra layer of protection. |
| Working with Solutions | Consult glove compatibility charts for the specific solvent. | The chemical resistance of gloves varies significantly with the solvent. For example, while nitrile is suitable for many applications, other materials like butyl rubber may be necessary for certain organic solvents.[9][10] |
Important Considerations for Glove Use:
-
Inspect Before Use: Always check gloves for any signs of degradation, such as discoloration, swelling, or tearing.
-
Avoid Contamination: Do not touch surfaces such as doorknobs, phones, or keyboards with gloved hands.
-
Proper Removal: Remove gloves without touching the outer contaminated surface with bare skin.
-
Immediate Replacement: If a glove is breached or comes into direct contact with the chemical, it should be removed and replaced immediately.
Respiratory Protection: Mitigating Inhalation Risks
Given that the compound is a solid, the primary inhalation hazard arises from airborne dust particles.
Respiratory Protection Workflow:
Caption: Workflow for selecting appropriate respiratory protection.
Key Recommendations for Respiratory Protection:
-
Engineering Controls First: The primary method for controlling exposure to chemical dusts is to use engineering controls, such as a certified chemical fume hood.[8]
-
When Respirators are Necessary: If a fume hood is not available or if there is a high potential for dust generation (e.g., during weighing or transfer of large quantities), a NIOSH-approved respirator is required.
-
Respirator Type:
-
Fit Testing: A proper fit is crucial for the effectiveness of any tight-fitting respirator. All users of such respirators must be fit-tested.
Operational and Disposal Plans: Ensuring a Safe Workflow
Beyond PPE, safe handling practices and proper disposal are integral to a comprehensive safety plan.
Safe Handling Procedures
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or dust.[8]
-
Avoid Dust Generation: When handling the solid, use techniques that minimize the creation of dust.
-
Spill Response: In the event of a spill, immediately alert others in the area. For small spills of the solid, carefully sweep it up, avoiding the creation of dust, and place it in a sealed container for disposal. For larger spills, or any spill of the compound in solution, evacuate the area and follow your institution's emergency procedures.
-
Hygiene Practices: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Disposal Plan
Chemical waste must be handled and disposed of in accordance with institutional, local, and national regulations.
-
Waste Collection: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Due to the pyridine component, this waste is considered hazardous.[14]
-
Container Disposal: Empty containers that held the chemical should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery.
References
-
Western Carolina University Standard Operating Procedure for the use of Furan. (URL: [Link])
-
Furan Compounds Group. Canada.ca. (2019-02-13). (URL: [Link])
-
Safety Data Sheet: Furan-d4. Chemos GmbH&Co.KG. (URL: [Link])
-
FURFURAL. International Furan Chemicals BV. (URL: [Link])
-
Glove Compatibility. CP Lab Safety. (URL: [Link])
-
Gloves Chemical Resistance Chart. (URL: [Link])
-
3M Respirator Selection Guide. (URL: [Link])
-
40 CFR 156.212 -- Personal protective equipment statements. eCFR. (URL: [Link])
-
Three Step Guide to Selecting the Right Disposable Respirator. Fisher Scientific. (URL: [Link])
-
Respirator for Chemicals | Protective Dust Mask. uvex safety. (URL: [Link])
-
Respirator Selection | Respiratory Protection. 3M. (URL: [Link])
-
PRODUCTION, IMPORT, USE, AND DISPOSAL. Toxicological Profile for Pyridine. NCBI. (URL: [Link])
-
PPE Guidelines for Safe Handling of Toxic Substances. #1 Poison Shops. (URL: [Link])
-
Acute Toxicants SOP. (URL: [Link])
-
Personal Protective Equipment. US EPA. (2025-09-12). (URL: [Link])
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. (2025-07-02). (URL: [Link])
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- 7. epa.gov [epa.gov]
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- 11. poisonshops.com [poisonshops.com]
- 12. Three Step Guide to Selecting the Right Disposable Respirator [fishersci.at]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
